Product packaging for o-Cyclohexenylcyclohexanone(Cat. No.:)

o-Cyclohexenylcyclohexanone

Cat. No.: B8254258
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-NSHDSACASA-N
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Description

Significance in Organic Synthesis and Industrial Processes

The primary significance of o-cyclohexenylcyclohexanone lies in its role as a crucial intermediate. It is most notably formed via the aldol (B89426) condensation of cyclohexanone (B45756), a widely available industrial chemical. royalsocietypublishing.orgsigmaaldrich.com This self-condensation reaction is a fundamental process in organic synthesis, leading to the formation of a carbon-carbon bond and the creation of a more complex molecular structure from a simpler precursor. evitachem.com

The reaction can be catalyzed by various substances, including sulfuric acid, aromatic sulfonic acids, solid acid catalysts like Amberlyst 15, and perfluorosulfonic acid resins. royalsocietypublishing.orgacs.org The choice of catalyst and reaction conditions (such as temperature) can influence the conversion rate of cyclohexanone and the selectivity towards the desired dimer product, minimizing the formation of trimers and other byproducts. royalsocietypublishing.orgacs.org

Industrially, this compound is paramount as a direct precursor to o-phenylphenol (OPP). royalsocietypublishing.orggoogle.com The process involves the catalytic dehydrogenation of this compound. enfo.hu o-Phenylphenol is a valuable fine chemical with widespread applications as a fungicide, disinfectant, flame retardant, and preservative. royalsocietypublishing.orggoogle.com Beyond its role in OPP production, this compound is also utilized as a modifying agent for epoxy resins, a plasticizer, a crosslinking agent for polymers, and as a raw material in the synthesis of agrochemicals and dyestuffs. google.comfishersci.no

The table below summarizes key findings from kinetic studies on the self-condensation of cyclohexanone to produce this compound.

CatalystTemperature Range (°C)Apparent Activation Energy (kJ mol⁻¹)Key Findings
Amberlyst 1570–11068.46 (for dimer formation)Water has a negative impact on the reaction rate; undesired trimers form at higher temperatures. acs.org
HRF501550-8054High selectivity (close to 100%) for the dimer product; the reaction can proceed at a lower temperature (50°C). royalsocietypublishing.org

Historical Context of its Discovery and Early Research

The history of this compound is intrinsically linked to its precursor, cyclohexanone. Cyclohexanone itself was first identified in 1888 by Edmund Drechsel. wikipedia.org The self-condensation reaction of cyclohexanone, which produces this compound, has been a subject of study for many decades as a classic example of aldol condensation.

Early research focused on understanding and optimizing the condensation process. The reaction yields a mixture of two isomers, 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620). google.comgoogle.com A significant challenge in early studies was the separation and purification of these isomers, as they differ only in the position of a double bond. google.com Research from 1922 investigated derivatives of related compounds, indicating academic interest in the chemistry of these cyclic systems during that period. google.com

Later research delved into the catalytic aspects of the synthesis. While strong acids like sulfuric acid were used industrially, their corrosive nature and environmental impact prompted investigation into alternative catalysts. royalsocietypublishing.orggoogle.com Studies by entities like the Institute of Coal Chemistry, Chinese Academy of Sciences, explored catalysts such as NaNO₂-rare earth element/γ-Al₂O₃ to improve the process, though challenges like low conversion and high energy consumption remained. google.com The development of solid acid catalysts, such as ion-exchange resins, represented a significant step forward, offering higher yields and simplified product separation. evitachem.comacs.org These advancements have been crucial in refining the industrial production of this key chemical intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B8254258 o-Cyclohexenylcyclohexanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(cyclohexen-1-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)[C@@H]2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O Cyclohexenylcyclohexanone

Self-Condensation of Cyclohexanone (B45756): Primary Synthetic Route

The self-condensation of cyclohexanone is a fundamental aldol (B89426) condensation reaction where two molecules of cyclohexanone react to form a dimer. nih.govresearchgate.net This process first generates an intermediate, 1-hydroxy-[1,1-bicyclohexyl]-2-one, which subsequently undergoes dehydration to yield a mixture of two isomeric products: 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620). researchgate.netacs.org The former is typically the predominant isomer. google.com This reaction is reversible and can be catalyzed by either acids or bases. nih.govresearchgate.net

Catalytic Approaches

The key to optimizing the self-condensation of cyclohexanone lies in the selection of an appropriate catalyst. Both homogeneous and heterogeneous catalysts have been employed, with a significant focus on acid catalysis to drive the reaction efficiently. nih.govacs.org

Acid catalysts are widely utilized for the self-condensation of cyclohexanone, encompassing a range of materials from traditional liquid acids to advanced solid acid systems. acs.orgnih.gov These catalysts facilitate the reaction by protonating the carbonyl oxygen of a cyclohexanone molecule, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of an enol or enolate intermediate, a critical step in the condensation mechanism.

Concentrated sulfuric acid is a commonly used homogeneous catalyst for the self-condensation of cyclohexanone, particularly in industrial settings. nih.govpatsnap.com While effective, its use presents significant challenges, including equipment corrosion due to its strong acidic nature and environmental concerns related to disposal and neutralization. nih.govgoogle.com Research has shown that using 98% concentrated sulfuric acid with cyclohexane (B81311) as a water-carrying agent can achieve high conversion and selectivity. patsnap.com However, the strong oxidizing and dehydrating properties of concentrated sulfuric acid can also lead to the formation of unwanted by-products. google.com

Table 1: Performance of Sulfuric Acid in Cyclohexanone Self-Condensation

Parameter Value Reference
Catalyst 98% Concentrated H₂SO₄ patsnap.com
Temperature 110°C patsnap.com
Reaction Time 2 hours patsnap.com
Cyclohexanone Conversion ~85.7% patsnap.com
Dimer Selectivity ~83.5% patsnap.com

To mitigate the issues associated with inorganic acids, various organic acid catalysts, particularly solid resins, have been investigated. Perfluorosulfonic acid (PFSA) resins, for instance, demonstrate high catalytic activity and selectivity under milder conditions. nih.gov One such resin, HRF5015, which possesses a unique nanoporous structure, has shown exceptional performance, achieving nearly 100% selectivity for the dimer product even at elevated temperatures. nih.gov The use of heterogeneous catalysts like sulfonic acid-modified silicas also provides an environmentally friendlier process as they can be easily separated from the reaction mixture. nih.govacs.org These catalysts have demonstrated high selectivity towards the desired monocondensed products (>95%), with cyclohexanone conversion rates reaching between 20–40% after two hours at 100°C. acs.orgnih.gov

Table 2: Comparison of Organic Acid Resin Catalysts

Catalyst Cyclohexanone Conversion Dimer Selectivity Reference
HRF5015 - ~100% nih.gov

Solid acidic catalysts are a promising alternative to liquid acids, offering advantages such as easier separation, reusability, and reduced environmental impact. nih.gov Various alumina-based solid catalysts have been developed for the self-condensation of cyclohexanone. google.compatsnap.com For example, an Al₂O₃ catalyst derived from the calcination of a pseudo-boehmite precursor has been reported to achieve yields of 70% or higher. google.com Another study utilized a 33.5% MgO-macroporous Al₂O₃ composite catalyst, which demonstrated high conversion and excellent selectivity for the dimer. patsnap.com These catalysts, often prepared to have specific surface acidity and structural properties, can effectively promote the condensation reaction under optimized conditions. google.compatsnap.com

Table 3: Performance of a Solid Acid Catalyst

Parameter Value Reference
Catalyst 33.5% MgO-macroporous Al₂O₃ patsnap.com
Cyclohexanone Conversion 76.5% patsnap.com
Dimer Selectivity 95.2% patsnap.com

Heteropoly acids (HPAs) are well-defined polynuclear acids that exhibit strong Brønsted acidity, making them highly effective catalysts for various organic reactions, including aldol condensations. acs.orgasianpubs.org HPAs like phosphotungstic acid (H₃PW₁₂O₄₀) possess a "Keggin structure" and offer advantages such as high activity, selectivity, and non-corrosiveness. asianpubs.org To enhance their practical application, HPAs are often supported on materials with a high surface area, such as SBA-15 mesoporous silica (B1680970). asianpubs.orgasianpubs.org A mixed heteropoly acid catalyst, combining phosphotungstic and phosphomolybdic acids supported on SBA-15, has been shown to be particularly effective for the synthesis of 2-(1-cyclohexenyl)cyclohexanone. asianpubs.orgasianpubs.org This system combines the high acidity of the HPAs with the structural benefits of the support, leading to excellent catalytic performance. asianpubs.org

Table 4: Optimal Conditions for Mixed Heteropoly Acid/SBA-15 Catalyst

Parameter Optimal Value Reference
Catalyst Mixed HPA (PW₁₂ + PMo₁₂)/SBA-15 asianpubs.orgasianpubs.org
Catalyst Loading 29% asianpubs.org
Catalyst Amount 3% of reactants asianpubs.org
Reaction Temperature 150°C asianpubs.org
Reaction Time 2.5 hours asianpubs.org

Acid-Catalyzed Condensation

Selectivity Control and Byproduct Minimization

A primary challenge in the synthesis of o-Cyclohexenylcyclohexanone is controlling the selectivity to maximize the desired dimer while minimizing the formation of isomers and higher-order condensation products.

The self-condensation of cyclohexanone typically yields an isomeric mixture of dimers. The main product is the endocyclic enone, 2-(1-cyclohexenyl)cyclohexanone (this compound), along with the exocyclic enone, 2-cyclohexylidenecyclohexanone. acs.orgscispace.com The initial product of the aldol addition is a β-hydroxy ketone (1′-hydroxy-[1,1′-bicyclohexyl]-2-one), which rapidly dehydrates under acidic conditions to form the unsaturated ketone isomers. researchgate.netacs.org

The ratio of these isomers can be influenced by the catalyst and reaction conditions. However, with heterogeneous acid catalysts, the formation of 2-(1-cyclohexenyl)cyclohexanone is strongly favored, with a typical product ratio of approximately 9:1 over 2-cyclohexylidenecyclohexanone. acs.orgnih.gov

The desired C12 dimer can undergo further condensation with another molecule of cyclohexanone to form C18 trimers and even larger C24 polymers. nih.govacs.org These heavier condensation products are generally undesirable and complicate the purification process. acs.org

Controlling selectivity towards the monocondensed dimer is therefore a key objective. acs.org This is primarily achieved through the careful selection of the catalyst and the optimization of reaction conditions, particularly temperature. High temperatures tend to favor the formation of trimers and other oligomers. researchgate.net The development of shape-selective catalysts, such as those based on specific pore structures, has proven highly effective. For example, the perfluorosulfonic acid resin HRF5015 has demonstrated exceptional selectivity, yielding close to 100% for the dimer with no detectable formation of trimers or polymers under its optimal operating conditions. nih.govroyalsocietypublishing.org Similarly, certain sulfonic acid-modified silicas have shown high selectivity (>95%) towards the C12 adducts, effectively limiting the formation of heavier byproducts. acs.orgnih.gov

Based on a thorough review of the available scientific information, the synthetic route specified in the article outline—the reaction of cyclohexanone with cyclohexene (B86901) to produce this compound—is not a documented method for the synthesis of this compound. The established and scientifically recognized pathway to synthesize this compound is the self-condensation of cyclohexanone.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline, as no research findings or data exist for the requested reaction.

The widely documented synthesis of this compound occurs via an acid- or base-catalyzed aldol condensation of two molecules of cyclohexanone, followed by dehydration. This process is also referred to as the auto-condensation of cyclohexanone. google.com

If the intention was to request information on the self-condensation of cyclohexanone, the article could be produced. However, to strictly adhere to the provided instructions, which forbid introducing information outside the explicit scope, the article cannot be generated as requested.

Reaction Mechanisms and Chemical Transformations of O Cyclohexenylcyclohexanone

Mechanistic Insights into Self-Condensation

The formation of o-Cyclohexenylcyclohexanone from the self-condensation of cyclohexanone (B45756) is a classic example of an aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. qiboch.comwikipedia.org The process involves one molecule of cyclohexanone acting as a nucleophile and another as an electrophile. wikipedia.org This reaction can proceed through several distinct, catalyst-dependent pathways.

Aldol Condensation Pathway

The aldol condensation of cyclohexanone is a multi-step process that occurs under either basic or acidic conditions. qiboch.compearson.com In the presence of a base, the reaction is initiated by the deprotonation of an α-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate ion. pearson.comiitk.ac.inyoutube.com This enolate is a potent nucleophile. youtube.com

The key steps in the base-catalyzed pathway are:

Enolate Formation : A base, such as hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from cyclohexanone, creating an enolate ion. pearson.comyoutube.com

Nucleophilic Attack : The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. youtube.comyoutube.com This forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate, often called an aldol adduct. youtube.comdoubtnut.com

Dehydration : Upon heating, the aldol adduct readily undergoes dehydration. youtube.comdoubtnut.com A water molecule is eliminated, leading to the formation of a double bond, yielding the final α,β-unsaturated ketone product, this compound. pearson.comyoutube.com The stability gained from the conjugated system of the double bond and the carbonyl group helps to drive the equilibrium toward the product. pearson.com

Enol Intermediate Formation and Tautomerism

A fundamental aspect of carbonyl chemistry is keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer. openstax.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by a change in the position of a hydrogen atom and a double bond. openstax.orglibretexts.org

For cyclohexanone, the keto form is overwhelmingly favored at equilibrium, with the enol tautomer present in very small amounts (reports suggest as low as 0.0001%). openstax.orgscispace.com Despite its low concentration, the enol is a reactive intermediate. openstax.org The tautomerization process is catalyzed by both acids and bases. openstax.orgoregonstate.edu

Acid Catalysis : Involves protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base (like water) to form the enol. openstax.orglibretexts.org

Base Catalysis : Involves the deprotonation of the α-hydrogen to form the enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.orglibretexts.org

In the context of self-condensation, the enol form can act as the nucleophile, attacking an activated (protonated) carbonyl group of another cyclohexanone molecule, leading to the same aldol adduct.

Nucleophilic Substitution on α-Carbon Atom

The central event in the self-condensation of cyclohexanone is the formation of a new carbon-carbon bond. This occurs via a nucleophilic attack by the α-carbon of one cyclohexanone molecule on the carbonyl carbon of a second molecule. youtube.com The α-carbon, made nucleophilic by its conversion into an enol or enolate ion, attacks the partially positive carbonyl carbon. youtube.compharmacy180.com

Enamine Mechanism in Amine-Catalyzed Systems

When the self-condensation is catalyzed by a secondary amine (like pyrrolidine), the reaction proceeds through an enamine intermediate. youtube.commsu.eduwikipedia.org Enamines are more potent nucleophiles than their enol counterparts. masterorganicchemistry.com

The mechanism involves the following stages:

Enamine Formation : The secondary amine reacts with a molecule of cyclohexanone in an acid-catalyzed condensation reaction to form an enamine, with the elimination of water. youtube.commasterorganicchemistry.com

Nucleophilic Attack : The highly nucleophilic enamine attacks the carbonyl carbon of a second cyclohexanone molecule.

Hydrolysis : The resulting intermediate, an iminium ion, is then hydrolyzed by water to regenerate the amine catalyst and form the final β-hydroxy ketone, which can then dehydrate to this compound. youtube.com

This pathway is a cornerstone of organocatalysis and demonstrates an alternative strategy to activate the α-carbon for nucleophilic attack. libretexts.org

Proton Transfer Steps

Proton transfers are integral to every mechanistic pathway of cyclohexanone self-condensation. iitk.ac.iniitk.ac.in They are essential for the formation of the key reactive intermediates and for the final dehydration step.

Key instances of proton transfer include:

Enolate/Enol Formation : A proton is removed from the α-carbon in base-catalyzed pathways or added to the carbonyl oxygen in acid-catalyzed pathways. iitk.ac.inopenstax.org

Intermediate Protonation : After the nucleophilic attack, the resulting alkoxide intermediate is protonated to form the neutral β-hydroxy ketone (aldol adduct). youtube.com

Enamine Formation : A series of proton transfers occurs to facilitate the condensation of the amine with the ketone and the subsequent elimination of water. youtube.com

Dehydration : In the final step, protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated following the removal of another α-hydrogen to form the double bond. youtube.com

These rapid and reversible proton transfer steps are critical for catalysis and for moving the reaction forward through its various stages.

Dehydrogenation Reactions for Aromatization

This compound is a valuable intermediate primarily because it can be converted into o-phenylphenol (OPP) through catalytic dehydrogenation. nih.govmdpi.com This aromatization reaction is of significant industrial importance. mdpi.com The process involves the removal of hydrogen atoms from the cyclic structures to form two aromatic rings, resulting in the phenol (B47542) product. researchgate.netnih.gov

This transformation is typically performed in the gas phase at elevated temperatures, generally ranging from 230°C to 350°C. mdpi.comgoogle.com A variety of catalysts have been developed to facilitate this reaction, with research focusing on improving selectivity and reducing costs.

Catalyst SystemSupportTemperature (°C)Key Findings
Noble Metals
Platinum (Pt)γ-Al₂O₃350High yield and selectivity for o-phenylphenol. wikipedia.org
Palladium (Pd)γ-Al₂O₃, MgO, ZSM-5120-230Effective for dehydrogenation, with temperature depending on the specific support. google.com
Palladium (Pd(TFA)₂)None (Homogeneous)80Catalyzes the dehydrogenation of cyclohexanone to phenol, with cyclohexenone as an intermediate. nih.gov
Non-Noble Metals
Copper/Nickel (Cu/Ni)Mg/Al Hydrotalcite330A cost-effective alternative to noble metals; the combination of Cu and Ni improves stability and activity. mdpi.com
Copper/Magnesia (Cu/MgO)Magnesia (MgO)290-310Used for dehydrogenation, followed by recrystallization of the product. google.com

The reaction can lead to several byproducts, including o-cyclohexylcyclohexanone (from hydrogenation of the starting material) and o-cyclohexylphenol (from partial dehydrogenation). mdpi.com The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired o-phenylphenol. google.com

Catalytic Dehydrogenation to o-Phenylphenol (OPP)

The industrial production of OPP is primarily achieved through the catalytic dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone (CHCH). mdpi.com This reaction is typically performed in the vapor phase in a fixed-bed reactor at elevated temperatures. The core of this process is the catalyst, which facilitates the aromatization of the cyclohexene (B86901) ring and the conversion of the ketone group into a hydroxyl group, ultimately yielding the phenolic product. The choice of catalyst dictates not only the reaction rate but also the selectivity towards OPP and the spectrum of byproducts formed.

Noble metals are widely recognized for their high activity in dehydrogenation reactions. mdpi.com Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are the most commonly used noble metal catalysts for the synthesis of OPP from this compound. mdpi.com

Platinum (Pt): Platinum-based catalysts, particularly when supported, demonstrate high efficiency. For instance, a Pt-KOH-γ-Al₂O₃ catalyst has been shown to achieve approximately 95% selectivity for OPP with 100% conversion of the starting material at 350°C.

Palladium (Pd): Palladium, often used as Palladium-on-charcoal (Pd/C), is another effective catalyst. The combination of Pd/C with H₂ has been found to dehydrogenate a variety of substituted cyclohexanones to their corresponding phenols with high yields. nih.gov In these systems, H₂ can act as a cocatalyst, and its presence as the only byproduct highlights the high atom economy of the process. nih.govrsc.org The catalytic cycle may involve the formation of a Pd(II)-enolate followed by β-hydride elimination.

Ruthenium (Ru): Ruthenium is also an active catalyst for dehydrogenation. While specific performance data for the direct conversion of this compound is less detailed in the available literature, Ru's efficacy in related dehydrogenation and hydrogenation reactions of six-membered rings is well-established. researchgate.net

Despite their excellent activity, the high cost of noble metals is a significant drawback for large-scale industrial processes. mdpi.com

To mitigate the high cost of noble metals, research has focused on developing catalysts based on more abundant and less expensive non-noble metals, such as Nickel (Ni) and Copper (Cu).

Copper (Cu): Catalysts with Cu⁰ as the active center have shown strong activity for the dehydrogenation of this compound to OPP, with selectivity reaching up to 90%.

Nickel (Ni): Nickel-containing catalysts also exhibit high catalytic activity.

Bimetallic and Mixed Metal Catalysts: The combination of copper and nickel has been found to greatly improve both the stability and activity of the catalyst. mdpi.com A series of catalysts derived from Cu/Ni/Mg/Al hydrotalcite-like precursors have been developed. In these systems, the introduction of Ni was shown to enhance the selectivity for OPP while inhibiting the formation of byproducts like o-cyclohexylcyclohexanone and o-cyclohexylphenol. mdpi.com An optimal catalyst composition was identified with a Ni²⁺:(Ni²⁺ + Cu²⁺) atomic ratio of 0.4, which exhibited superior stability and activity. mdpi.com

Catalyst TypeActive MetalsKey FindingsSelectivity for OPP (%)Reference
Noble MetalPt, Pd, RuHigh activity but high cost. Industrially used.~95 (for Pt-KOH-γ-Al₂O₃) mdpi.com
Non-Noble MetalCuCu⁰ is the active center; good activity.Up to 90
Bimetallic (Hydrotalcite precursor)Cu/NiCombination improves stability and activity. Ni enhances selectivity and inhibits byproducts.High (Optimized at Ni ratio of 0.4) mdpi.com

The performance of a catalyst is significantly influenced by the support material, which provides a high surface area for the dispersion of the active metal particles and can contribute to the catalytic activity itself.

Activated Carbon: Activated carbon is a common support due to its high surface area, stability in acidic and basic media, and its ability to facilitate the formation of catalytically active species. researchgate.net Palladium supported on activated carbon (Pd/C) is a widely used industrial catalyst. nih.gov

Metal Oxides (MgO, Al₂O₃, γ-Al₂O₃): Metal oxides are frequently used as supports. γ-Alumina (γ-Al₂O₃) is a particularly effective carrier for platinum in the dehydrogenation of this compound. Magnesium oxide (MgO) is also utilized as a support material.

Molecular Sieves (ZSM-5): Zeolites, such as ZSM-5, can be used as catalyst supports, offering a structured porous network that can influence selectivity.

The choice of support affects the dispersion of the metal, which in turn impacts the catalyst's activity and stability. For instance, high-temperature calcination of activated carbon has been shown to create more structural defects, leading to higher dispersion and smaller particle size of supported palladium, thereby enhancing catalytic performance. bohrium.com

Promoters are substances added to a catalyst in small amounts to improve its performance, including its activity, selectivity, and stability.

Potassium (K): Potassium, often added in the form of potassium hydroxide (KOH), can act as a promoter. A Pt-KOH-γ-Al₂O₃ catalyst demonstrated high selectivity in OPP synthesis. Alkali promoters like potassium can modify the acidic or basic properties of the support surface, which can suppress side reactions.

Sodium (Na): Sodium can function as an electronic promoter. Studies on other catalytic systems have shown that Na can facilitate the reduction of metal oxides by donating electrons to the metal, which can enhance catalytic activity. researchgate.net

Chromium (Cr) and Cerium (Ce): While Cr and Ce are known promoters in various catalytic reactions, specific details on their role in the direct dehydrogenation of this compound to OPP are not extensively detailed in the reviewed literature. However, in related oxidation and dehydrogenation processes, they are often used to improve redox properties and oxygen mobility.

The preparation of the catalyst is a critical step that involves processes like calcination and reduction, the conditions of which significantly impact the final properties and performance of the catalyst.

Calcination: Calcination is a high-temperature heat treatment in air. The calcination temperature influences the catalyst's crystallinity, specific surface area, and pore structure. sylzyhg.com For example, with hydrotalcite-derived catalysts, calcination transforms the layered structure into mixed metal oxides. For supported catalysts, calcination can affect the interaction between the metal precursor and the support. Higher calcination temperatures can lead to the formation of more stable metal species but may also cause particle growth (sintering) and a decrease in surface area, which can lower catalytic activity. rsc.orgmdpi.com

Reduction: The reduction step, typically carried out in a hydrogen stream at elevated temperatures, converts the metal oxide precursors into their active metallic state (e.g., CuO to Cu⁰). mdpi.com The reduction temperature is a crucial parameter. Higher reduction temperatures can lead to a decrease in surface area and an increase in metal crystallite size. mdpi.com The conditions must be optimized to ensure complete reduction to the active species without causing significant agglomeration of the metal particles. For instance, in the preparation of Cu/Ni/Mg/Al catalysts, the catalyst was reduced with hydrogen at 300°C for 2 hours before the reaction. mdpi.com

During the catalytic dehydrogenation of this compound, several byproducts can be formed through parallel or consecutive reactions. The distribution of these byproducts is highly dependent on the catalyst, reaction conditions, and catalyst stability.

The primary byproducts identified are:

o-Cyclohexylcyclohexanone (OCC): This is a product of the hydrogenation of the starting material, this compound. mdpi.com

o-Cyclohexylphenol (OCHP): This intermediate can be formed through the dehydrogenation of OCC or other pathways. OCHP can be further dehydrogenated to form the desired product, OPP. mdpi.com

Dibenzofuran (B1670420) (DBF): Small quantities of dibenzofuran can be formed through a further reaction of the OPP product, likely involving intramolecular cyclization and dehydration at high temperatures. mdpi.com

The formation of OCC and OCHP is particularly influenced by the catalyst composition. For example, the introduction of Ni into Cu-based catalysts was found to inhibit the formation of these two byproducts, thereby increasing the selectivity towards OPP. mdpi.com

Byproduct NameChemical FormulaFormation PathwayReference
o-Cyclohexylcyclohexanone (OCC)C₁₂H₁₈OHydrogenation of this compound mdpi.com
o-Cyclohexylphenol (OCHP)C₁₂H₁₆ODehydrogenation of o-Cyclohexylcyclohexanone mdpi.com
Dibenzofuran (DBF)C₁₂H₈OFurther reaction/cyclization of o-Phenylphenol mdpi.com
Reaction Conditions for Dehydrogenation (Temperature, H₂ Flow Rate, Liquid Hour Space Velocity)

The catalytic dehydrogenation of this compound is a critical process, primarily for the production of o-phenylphenol (OPP). The efficiency and selectivity of this transformation are highly dependent on specific reaction conditions, including the choice of catalyst, temperature, and reactant flow rates. Various catalysts, from noble metals like platinum and palladium to non-noble metal combinations, have been investigated to optimize this process. mdpi.com

The reaction is typically carried out in the vapor phase in a fixed-bed or trickle-bed reactor. google.com Key parameters are carefully controlled to maximize the yield of the desired aromatic product while minimizing side reactions such as hydrogenation or cyclization to byproducts.

Suitable conditions for the dehydrogenation of cyclohexanone derivatives, including this compound, involve a range of temperatures and pressures. google.com The temperature is a crucial factor, with different catalyst systems requiring different optimal ranges. For instance, reactions using metal-loaded catalysts on supports like alumina (B75360) (Al₂O₃) or active carbon are generally conducted at elevated temperatures. google.com The space velocity, which relates the feed flow rate to the catalyst volume, is another vital parameter that influences reaction time and conversion efficiency. google.com Lower space velocities can lead to more complete dehydrogenation. google.com

The table below summarizes typical reaction conditions reported for the dehydrogenation of this compound and related compounds.

ParameterRange of ValuesCatalyst ExamplesSource(s)
Temperature 120°C - 500°CPt, Pd, Ni, Cu on Al₂O₃, MgO, Active Carbon; Cu/Ni/Mg/Al hydrotalcite precursors mdpi.comgoogle.comgoogle.com
Pressure Atmospheric to 500 psig (100 to 3550 kPa)Platinum-based catalysts google.com
Liquid Hour Space Velocity (LHSV) 0.2 - 15 h⁻¹Metal-loaded catalysts in trickle bed reactors google.com
Weight Hourly Space Velocity (WHSV) 0.2 - 50 h⁻¹General dehydrogenation catalysts google.com
H₂ to Hydrocarbon Molar Ratio 0 - 20General dehydrogenation catalysts google.com

Note: The specific optimal conditions can vary significantly depending on the catalyst formulation and desired product selectivity.

Other Significant Chemical Transformations

Beyond dehydrogenation, this compound can undergo a variety of other chemical transformations, leveraging the reactivity of its alkene and ketone functional groups.

Oxidation Pathways (e.g., to o-phenylphenol, dibenzofuran)

The primary oxidation pathway for this compound is its dehydrogenation to form o-phenylphenol. This aromatization reaction is a formal oxidation, involving the removal of two molecules of hydrogen. The process is often catalyzed by metals such as platinum or palladium. nih.gov The reaction proceeds through the initial formation of a cyclohexenone intermediate, which then undergoes a second dehydrogenation step to yield the fully aromatic phenol product. nih.govresearchgate.net

Under certain dehydrogenation conditions, a secondary product, dibenzofuran, can be formed. mdpi.com This occurs via a cyclization reaction of the initially formed o-phenylphenol, which itself is an oxidative process.

Reduction Reactions to Cyclohexyl Derivatives

This compound can be reduced to form cyclohexyl derivatives. The most common reduction involves the hydrogenation of the carbon-carbon double bond of the cyclohexenyl ring to yield o-cyclohexylcyclohexanone. This reaction can occur as a competing pathway during catalytic dehydrogenation, particularly under conditions with a high partial pressure of hydrogen. princeton.edu

Furthermore, the ketone functional group can also be reduced. Under appropriate conditions with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, the carbonyl group can be converted to a secondary alcohol, yielding 2-(1-cyclohexenyl)cyclohexanol. A complete reduction of both the alkene and ketone functionalities would result in cyclohexylcyclohexanol.

Substitution Reactions under Acidic/Basic Conditions

The presence of a carbonyl group makes the α-protons (protons on the carbon atoms adjacent to the C=O group) acidic and susceptible to removal by a base. This leads to the formation of an enolate ion. This enolate can act as a nucleophile in substitution reactions, such as alkylation. While the formation of this compound itself occurs through an acid or base-catalyzed aldol condensation of cyclohexanone, which involves enolate intermediates, specific studies detailing substitution reactions on the pre-formed this compound molecule are not widely reported in the reviewed literature. youtube.comnih.gov Similarly, under acidic conditions, the ketone can tautomerize to its enol form, which is also nucleophilic and can participate in reactions at the α-carbon. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder as Diene or Dienophile)

This compound is well-suited to act as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orglibretexts.org The carbon-carbon double bond is conjugated with the electron-withdrawing carbonyl group, making it an electron-poor alkene. masterorganicchemistry.com This electronic feature significantly enhances its reactivity towards electron-rich conjugated dienes. masterorganicchemistry.comorganic-chemistry.org

In a typical Diels-Alder reaction, this compound would react with a diene (the 4π-electron component) to form a new, substituted cyclohexene ring, resulting in a polycyclic product. libretexts.org The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

Electrophilic Addition Reactions

The carbon-carbon double bond in the cyclohexenyl ring is susceptible to electrophilic addition reactions. wikipedia.org In such a reaction, an electrophile (an electron-seeking species) attacks the electron-rich π-bond of the alkene. ucla.edulibretexts.org This initial attack breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate. libretexts.orgyoutube.com This intermediate is then rapidly attacked by a nucleophile to form the final addition product. wikipedia.org

Common electrophilic additions include reactions with hydrogen halides (HX), halogens (X₂), and the acid-catalyzed addition of water. wikipedia.orgchemguide.co.uk The regioselectivity of the addition (i.e., which carbon atom the electrophile bonds to) is determined by the stability of the resulting carbocation. Due to the influence of the adjacent carbonyl group, the addition of an electrophile like H⁺ would preferentially occur at the β-carbon, leading to a more stable carbocation at the α-carbon, which can be stabilized by resonance with the carbonyl oxygen.

Formation of Spiro Compounds (e.g., Spiro[5.6]dodecane-7,12-dione, 2-(1-cyclohexenyl)-2-hydroxycyclohexanone)

This compound serves as a precursor for the synthesis of spiro compounds through various chemical pathways. The formation of these molecules involves creating a new ring system that shares a single carbon atom with the existing cyclohexanone ring.

One significant transformation is the synthesis of Spiro[5.6]dodecane-7,12-dione . A plausible and efficient method to achieve this is through a two-step sequence involving ozonolysis followed by an intramolecular aldol condensation.

Ozonolysis : The first step is the oxidative cleavage of the carbon-carbon double bond in the cyclohexenyl ring. youtube.com Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide, DMS), breaks the double bond and forms two carbonyl groups. youtube.com This reaction yields an intermediate keto-dialdehyde.

Intramolecular Aldol Condensation : The resulting intermediate, possessing both ketone and aldehyde functionalities, is primed for an intramolecular reaction. Under basic conditions, an enolate can form at one of the α-carbons of the original cyclohexanone ring. This enolate then acts as a nucleophile, attacking one of the newly formed aldehyde groups, leading to the formation of a new seven-membered ring fused at the spiro center. Subsequent dehydration results in the stable α,β-unsaturated diketone, Spiro[5.6]dodecane-7,12-dione.

Another key transformation is the formation of 2-(1-cyclohexenyl)-2-hydroxycyclohexanone . This reaction involves the direct hydroxylation of the carbon atom alpha to the carbonyl group. This can be accomplished through several methods, such as aerobic oxidation using organocatalysts or oxidation with reagents like o-iodoxybenzoic acid (IBX). researchgate.netorganic-chemistry.org The mechanism typically involves the formation of an enol or enolate, which then attacks an oxygen source. This introduces a hydroxyl group at the α-position, yielding the target hydroxyketone without altering the cyclohexenyl substituent. organic-chemistry.org

Target Spiro CompoundPrecursorKey Reactions
Spiro[5.6]dodecane-7,12-dioneThis compound1. Ozonolysis 2. Intramolecular Aldol Condensation
2-(1-cyclohexenyl)-2-hydroxycyclohexanoneThis compoundα-Hydroxylation

Hydrolytic Scission Reactions

Hydrolytic scission of this compound involves the cleavage of the bond connecting the two rings. This process is effectively a retro-aldol reaction , which is the reverse of the aldol condensation used to synthesize the molecule. libretexts.orgmasterorganicchemistry.com The reaction is typically facilitated by a base and involves the breaking of the C-C bond between the two ring structures.

The mechanism proceeds as follows:

A base (e.g., hydroxide ion) abstracts the proton from the hydroxyl group of the aldol addition intermediate (or the β-hydroxy ketone tautomer of the enone).

The resulting alkoxide undergoes fragmentation. The electrons from the oxygen atom move to reform the carbonyl double bond.

Simultaneously, the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group) breaks, with the electrons moving to the α-carbon.

This cleavage results in the formation of an enolate of cyclohexanone and a molecule of cyclohexanone.

Protonation of the enolate by a proton source (like water) yields a second molecule of cyclohexanone.

This reaction is an equilibrium process. libretexts.org To drive the reaction toward the scission products, conditions can be manipulated, for instance, by removing one of the products from the reaction mixture.

Photochemical Transformations (Norrish Type I vs. Norrish Type II-Yang Photochemistry)

The photochemistry of ketones like this compound is characterized by two primary pathways upon absorption of UV light: the Norrish Type I and Norrish Type II reactions. These competing pathways originate from the excited state of the carbonyl group and lead to distinct products through different radical intermediates.

α-Cleavage and Decarbonylation

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon bonds adjacent to the carbonyl group. chemsynthesis.comucoz.com Upon excitation, the ketone forms a diradical by breaking the bond between the carbonyl carbon and one of the adjacent ring carbons. For this compound, this can occur at either the C1-C2 or C1-C6 bond of the cyclohexanone ring.

This initial α-cleavage produces an acyl-alkyl diradical. This diradical can then undergo several secondary reactions:

Decarbonylation : The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. The two radical centers can then combine to form a new C-C bond, leading to rearranged hydrocarbon products. chemsynthesis.com

Recombination : The initial diradical can recombine to reform the starting ketone.

Disproportionation : Hydrogen atom transfer between the radical centers can form an unsaturated aldehyde.

γ-Hydrogen Abstraction and Cyclization

The Norrish Type II reaction is an intramolecular process that occurs when there is a hydrogen atom on the γ-carbon relative to the carbonyl group. chemsynthesis.com The excited carbonyl oxygen abstracts this γ-hydrogen atom, forming a 1,4-biradical. youtube.com In this compound, γ-hydrogens are available on both the cyclohexanone and cyclohexenyl rings.

Once the 1,4-biradical is formed, it can undergo two main pathways:

Yang Photocyclization : The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. This is a key step in forming complex polycyclic structures. viu.ca

Cleavage : The bond between the α- and β-carbons can cleave, resulting in the formation of an enol and an alkene.

Studies on the closely related cis-2,6-di(1-cyclohexenyl)cyclohexanone show that intramolecular abstraction of an allylic γ-hydrogen is a highly efficient process. viu.ca

Triplet State vs. Singlet State Reactivity

Photochemical reactions can proceed from either an excited singlet state (S₁) or a triplet state (T₁). The reactivity of this compound is highly dependent on the multiplicity of the excited state.

Singlet State (S₁) : This is the initially formed excited state. Reactions from the singlet state are often very fast.

Triplet State (T₁) : The singlet state can undergo intersystem crossing (ISC) to the more stable triplet state. Triplet states have longer lifetimes, which can allow for different reaction pathways to occur.

Computational studies on related molecules suggest that the Norrish Type I reaction has a lower energy barrier and should be the predominant pathway from the triplet state. researchgate.netyoutube.com However, experimental results, particularly in the solid state, indicate that the Norrish Type II (Yang cyclization) is the favored outcome. This discrepancy is resolved by concluding that the observed Type II reactivity occurs from the singlet excited state, which proceeds faster than intersystem crossing to the triplet state. researchgate.netorganic-chemistry.org

Solid-State Photolysis vs. Solution Photochemistry

The physical state of the reactant can dramatically influence the outcome of a photochemical reaction.

Solution Photochemistry : In solution, molecules have high conformational freedom. This allows the radical intermediates formed during photochemical reactions to adopt various conformations, leading to a mixture of products.

Solid-State Photolysis : In a crystalline solid, the molecule's conformation is locked by the crystal lattice. This restriction of movement can enhance the selectivity of a reaction. escholarship.org For instance, if the molecule is pre-organized in a conformation that favors γ-hydrogen abstraction, the Norrish Type II reaction can become highly selective, or even the exclusive pathway. researchgate.netviu.ca In the case of cis-2,6-di(1-cyclohexenyl)cyclohexanone, the solid-state structure favors the Norrish Type II pathway, leading to the observed predominance of the Yang cyclization product, despite theoretical calculations favoring the Type I reaction from the triplet state. youtube.com

Photochemical PathwayKey IntermediatePrimary ProductsFavored State (Observed)
Norrish Type I Acyl-alkyl diradicalDecarbonylated hydrocarbons, unsaturated aldehydesTriplet (computationally)
Norrish Type II 1,4-BiradicalCyclobutanols (Yang cyclization), enols + alkenesSinglet (experimentally)

Stereoselective Reactions with Thexylborane Leading to erythro Linkages

The reaction of this compound with thexylborane (ThxBH₂) serves as a notable example of a stereoselective transformation, leading to the formation of a saturated bicyclic system with a specific, erythro, stereochemical relationship between the two cyclohexyl rings. This transformation is a testament to the utility of thexylborane in achieving remote stereocontrol in the reduction of α,β-unsaturated ketones (enones).

Mechanism and Stereochemical Outcome

The initial step involves the regioselective and stereoselective addition of the B-H bond of thexylborane across the double bond of the this compound. The bulky thexyl group directs the boron atom to the less sterically hindered carbon of the double bond, while the hydrogen atom is delivered to the more substituted carbon. This hydroboration step results in the formation of a trialkylborane intermediate.

Crucially, the geometry of this intermediate is such that the newly formed carbon-boron bond and the adjacent carbonyl group are held in a specific spatial arrangement. This proximity allows for the intramolecular transfer of a hydride from the boron atom to the carbonyl carbon. This intramolecular reduction of the ketone is highly stereoselective due to the cyclic transition state, which favors the formation of one diastereomer over the other.

The subsequent oxidative work-up (typically with hydrogen peroxide and a base) of the resulting boronate ester cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding the final product, 2-cyclohexylcyclohexanol. The stereochemical integrity of the molecule is maintained throughout this process, resulting in a predominantly erythro configuration of the two cyclohexyl rings. In the erythro isomer, the substituents on the two adjacent stereocenters (the carbon bearing the hydroxyl group and the carbon at the point of attachment of the other ring) are on opposite sides in a Fischer projection.

Advanced Characterization and Analytical Techniques in O Cyclohexenylcyclohexanone Research

Spectroscopic Characterization Methods in Mechanistic Studies

Spectroscopic techniques that allow for the in-situ observation of reactions are invaluable for understanding the intricate steps involved in catalytic cycles, identifying transient intermediates, and observing changes on the catalyst surface as they happen.

In situ DRIFTS is a powerful, non-invasive technique used to study the mechanisms of heterogeneous catalytic reactions under realistic conditions. specac.com It allows for the direct observation of adsorbed species on the surface of a solid catalyst during the reaction, providing critical insights into the formation of intermediates. rsc.org

In the context of o-Cyclohexenylcyclohexanone synthesis from cyclohexanone (B45756), DRIFTS is employed to monitor the transformation of cyclohexanone on the catalyst surface. The process involves placing a powdered catalyst sample in a specialized reaction cell that allows for heating and the introduction of gaseous or liquid reactants. An infrared beam is directed onto the sample, and the diffusely reflected light is collected and analyzed.

Research employing in-situ DRIFTS for the self-condensation of cyclohexanone has shown that it is possible to identify stable intermediates throughout the reaction process. researchgate.net By tracking the appearance and disappearance of specific vibrational bands in the infrared spectrum over time, researchers can identify key surface species. For example, the initial adsorption of cyclohexanone onto catalyst acid sites can be observed, followed by the formation of an enolate intermediate, which is a critical step in the condensation mechanism. The subsequent reaction of this intermediate with another cyclohexanone molecule to form the aldol (B89426) adduct, and its eventual dehydration to this compound, can be followed by observing characteristic changes in the C=O, C=C, and O-H vibrational regions of the spectrum. These direct spectroscopic observations are essential for building and verifying detailed, step-by-step reaction pathways. rsc.orgresearchgate.net

Table 1: Application of In Situ DRIFTS in Mechanistic Studies

Analytical StepObserved Species/ProcessTypical IR Band Region (cm⁻¹)Inferred Mechanistic Information
Reactant AdsorptionAdsorbed Cyclohexanone~1700 (C=O stretch)Interaction of reactant with catalyst active sites.
Intermediate FormationEnolate or other reactive intermediates1550-1650 (C=C stretch)Identification of key transient species in the condensation pathway.
Product FormationAdsorbed this compound~1680 (α,β-unsaturated C=O), ~1640 (C=C)Confirmation of product formation on the catalyst surface before desorption.

Catalyst deactivation is a significant challenge in industrial processes, leading to reduced efficiency and catalyst lifetime. tudelft.nl FTIR spectroscopy is a highly effective tool for diagnosing the causes of deactivation by identifying foreign species that accumulate on the catalyst surface, blocking active sites. rsc.orgiastate.edu

In the synthesis of this compound, catalysts can deactivate due to several reasons, including the strong adsorption of reactants or products, or the formation of heavier byproducts and coke. utwente.nl By comparing the FTIR spectra of a fresh catalyst with a spent (deactivated) catalyst, researchers can identify the chemical nature of the deactivating agents. iastate.edu

For instance, the appearance of new absorption bands on the spent catalyst can indicate the buildup of carbonaceous deposits (coke) or polymeric side-products. Attenuated Total Reflectance (ATR)-FTIR, a variant of FTIR, is particularly useful for surface analysis and can be used for in-situ monitoring of the catalyst surface in contact with the liquid reaction medium. utwente.nl This allows for real-time observation of the gradual accumulation of poisoning species, providing valuable data on the rate and mechanism of deactivation. tudelft.nlutwente.nl This information is critical for developing strategies to mitigate deactivation, such as optimizing reaction conditions or designing more robust catalysts. iastate.edu

Chromatographic Techniques for Purity and Yield Assessment

Chromatography is the cornerstone of product analysis in organic synthesis, enabling the separation, identification, and quantification of individual components within a complex reaction mixture.

HPLC is a versatile and widely used technique for the analysis of liquid samples, making it suitable for monitoring the progress and outcome of this compound synthesis. nih.gov It is particularly useful for determining the purity of the final product and for the accurate quantification of reactants, intermediates, and products to calculate reaction yield. nih.gov

A typical HPLC analysis for a reaction mixture containing this compound would involve a reversed-phase setup. The sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18-silica). Compounds separate based on their relative polarity; less polar compounds like this compound interact more strongly with the stationary phase and thus elute later than more polar components. A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, measures the concentration of each component as it exits the column. The area of the resulting chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification when calibrated with standards of known concentration. nih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Setting/TypePurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on polarity.
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and WaterElutes the compounds through the column.
DetectorUV-Vis Detector (e.g., at 245 nm)Detects and allows quantification of the analyte.
Flow Rate1.0 mL/minControls the speed of the separation.
QuantificationExternal calibration curve using peak areaDetermines the precise concentration and yield.

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile and semi-volatile compounds, such as cyclohexanone, this compound, and other potential byproducts. lucideon.com When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantitative analysis. analytice.comdnacih.com

In a GC-FID analysis, a small liquid sample of the reaction mixture is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample into a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on their boiling points and chemical properties. As each separated component exits the column, it is burned in a hydrogen-air flame in the FID. The combustion process produces ions, generating an electrical current that is proportional to the mass of carbon atoms entering the detector. This makes FID highly sensitive and provides a linear response over a wide concentration range, which is excellent for accurate quantification. nih.gov Method validation often includes determining the limit of detection (LOD) and limit of quantification (LOQ). scielo.brresearchgate.net

Table 3: Typical GC-FID Parameters for this compound Analysis

ParameterTypical Setting/TypePurpose
ColumnCapillary column (e.g., HP-5, 30 m x 0.32 mm)Separates volatile compounds.
Carrier GasHelium or NitrogenTransports the sample through the column.
Injector Temperature~250 °CEnsures rapid vaporization of the sample.
Oven ProgramTemperature ramp (e.g., 50 °C to 250 °C at 10 °C/min)Optimizes the separation of components with different boiling points.
DetectorFlame Ionization Detector (FID) at ~280 °CProvides sensitive and quantitative detection of organic analytes.

Catalyst Characterization and Morphological Studies

The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. A thorough characterization of the catalyst's structure, morphology, and surface properties is therefore essential for developing active, selective, and stable catalysts for this compound synthesis. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to visualize the catalyst at the nanoscale. It provides crucial information on the size, shape, and distribution (dispersion) of active catalyst particles (e.g., metal nanoparticles) on a support material. mdpi.comnih.gov Uniformly dispersed, small nanoparticles often lead to higher catalytic activity due to a greater number of exposed active sites.

X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phases present in a catalyst. It can confirm the crystal structure of the active component and the support. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanoparticles, complementing the data obtained from TEM. mdpi.com

N₂ Physisorption (BET Method): This technique is used to determine key textural properties of the catalyst. The Brunauer-Emmett-Teller (BET) method specifically calculates the total surface area of the material. Analysis of the nitrogen adsorption-desorption isotherm also yields information about the catalyst's pore volume and average pore diameter, which are critical factors influencing how reactants and products move to and from the active sites. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is used to assess the thermal stability of the catalyst and can also be employed to quantify the amount of coke deposited on a spent catalyst. nih.gov

Table 4: Summary of Catalyst Characterization Techniques

TechniqueInformation ObtainedRelevance to Catalysis
TEMParticle size, shape, and dispersionCorrelates nanoparticle size and distribution with catalytic activity.
SEMSurface morphology and topographyReveals the overall physical structure of the catalyst.
XRDCrystalline phases and average crystallite sizeIdentifies the active catalyst phase and its structural integrity.
BETSurface area, pore volume, and pore sizeDetermines the accessibility of active sites to reactants.
TGAThermal stability, amount of deposited cokeAssesses catalyst robustness and quantifies a key deactivation mechanism.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of catalysts used in the synthesis of this compound. By analyzing the diffraction pattern of X-rays interacting with the catalyst material, researchers can identify the crystalline phases present. For instance, in studies of catalysts for cyclohexanone condensation, XRD is employed to confirm the successful synthesis of the desired catalyst structure and to assess its stability after the reaction.

In the context of preparing catalysts for cyclohexanone transformations, XRD patterns are used to verify the amorphous or crystalline nature of the support material, such as silica (B1680970), and to identify the crystalline phases of the active metallic components. For example, in bimetallic catalysts like Rh-Ni supported on SiO2, XRD patterns can display characteristic reflections for the metallic phases, and the intensity and breadth of these peaks can provide information about the particle size and dispersion of the metallic nanoparticles. mdpi.com

Interactive Data Table: Example of XRD Data for a Catalyst

Below is an example of how XRD data for a catalyst used in a related cyclohexanone reaction might be presented.

2θ (degrees)Intensity (a.u.)Possible Phase
22.5500Amorphous SiO₂ Support
44.3800Ni(111)
51.7300Ni(200)
76.1200Ni(220)

Note: This table is illustrative and based on data for catalysts used in cyclohexanone reactions.

Hydrogen Temperature-Programmed Reduction (H₂-TPR)

Hydrogen Temperature-Programmed Reduction (H₂-TPR) is a dynamic technique used to characterize the reducibility of metal oxide catalysts, which is crucial for understanding their catalytic activity. In the synthesis of this compound, where metal-supported catalysts are often employed, H₂-TPR provides insights into the interactions between the metal species and the support material.

The technique involves heating the catalyst in a stream of hydrogen and monitoring the hydrogen consumption as a function of temperature. The resulting TPR profile shows peaks at temperatures corresponding to the reduction of different metal oxide species. For bimetallic catalysts, H₂-TPR can reveal the presence of interactions between the two metals, which can influence their catalytic performance. For example, in Rh-Ni/SiO₂ catalysts, the reduction peaks can indicate the formation of bimetallic particles and assess how the addition of one metal affects the reduction temperature of the other. mdpi.com

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a critical technique for determining the specific surface area of porous catalysts used in the production of this compound. The surface area is a key parameter as it directly relates to the number of active sites available for the catalytic reaction. The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the catalyst at cryogenic temperatures.

In studies of cyclohexanone condensation, BET analysis is used to characterize the textural properties of catalysts, including their surface area, pore volume, and average pore diameter. For instance, in the case of sulfonic acid-modified mesoporous silica catalysts, a significant decrease in the BET surface area and pore volume after functionalization confirms the successful grafting of the acid groups within the pores of the support material. acs.org Comparing the BET surface area of fresh and used catalysts can also provide information about catalyst deactivation through pore blocking. intertek.com

Interactive Data Table: Textural Properties of Catalysts for Cyclohexanone Condensation

The following table illustrates typical data obtained from BET analysis of sulfonic acid-modified silica catalysts.

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
SBA-15 (support)6501.108.5
SO₃H-SBA-153700.607.8
LP-SBA-15 (support)4800.8515.2
SO₃H-LP-SBA-152110.4014.5

Source: Adapted from research on sulfonic acid-modified silicas for cyclohexanone self-condensation. acs.org

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA) is a powerful analytical technique for determining the elemental composition of small volumes of solid materials. While not extensively reported in the specific literature for this compound catalyst characterization, its application in catalysis science is well-established. EPMA bombards a sample with a focused electron beam, causing the emission of characteristic X-rays from the elements present. By analyzing the wavelengths and intensities of these X-rays, the elemental composition can be quantified with high spatial resolution.

In the context of heterogeneous catalysts for this compound synthesis, EPMA could be used to:

Determine the elemental composition of individual catalyst particles.

Map the distribution of active metals and promoters on the catalyst support.

Investigate elemental segregation or redistribution that may occur during catalyst preparation or deactivation.

This technique would be particularly valuable for understanding the homogeneity of metal dispersion and for identifying potential poisoning elements on the catalyst surface.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Catalyst Morphology and Nanopore Structure

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the morphology and nanostructure of catalysts.

Transmission Electron Microscopy (TEM) is used to visualize the size, shape, and distribution of metal nanoparticles on a catalyst support. In the study of catalysts for cyclohexanone self-condensation, TEM images can reveal the pore structure of the catalyst. For example, in the case of a perfluorosulfonic acid resin catalyst (HRF5015), TEM can be used to characterize its unique nanoporous structure, which is believed to contribute to its high catalytic activity and selectivity. nih.gov

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of a catalyst at the nanoscale. AFM can be used to image the surface of catalysts and provide insights into their surface roughness and pore distribution. For the HRF5015 resin catalyst, AFM has been used to further characterize its morphology, complementing the information obtained from TEM. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Electronic State of Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic states of the elements on the surface of a catalyst. In the context of this compound synthesis, XPS is invaluable for understanding the nature of the active sites.

By irradiating the catalyst surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can determine the oxidation states of the metallic components and identify different chemical environments. For example, in the characterization of Rh-Ni/SiO₂ catalysts, XPS can be used to determine the binding energies of the Rh 3d and Ni 2p core levels, revealing the oxidation states of these metals on the catalyst surface. This information is critical for correlating the electronic properties of the catalyst with its activity and selectivity. mdpi.com

Interactive Data Table: Example of XPS Binding Energy Data

This table shows hypothetical XPS data for a bimetallic catalyst, indicating the different oxidation states of the metals.

ElementCore LevelBinding Energy (eV)Identified Species
Rh3d₅/₂307.2Rh⁰
Rh3d₅/₂308.5Rhⁿ⁺
Ni2p₃/₂852.7Ni⁰
Ni2p₃/₂855.9Ni²⁺

Note: This table is illustrative and based on data for catalysts used in cyclohexanone reactions. mdpi.com

Advanced Techniques for Product and Intermediate Identification

The self-condensation of cyclohexanone can lead to a variety of products, including the desired this compound dimer, as well as trimers and other byproducts. Advanced analytical techniques are essential for the accurate identification and quantification of these species.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for this purpose. GC separates the different components of the reaction mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the fragmentation patterns with spectral libraries. Researchers have used GC-MS to identify and quantify the products of cyclohexanone self-condensation, confirming the formation of 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620) as the main dimer products. acs.orgnih.gov

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the reaction mechanism by directly observing the species adsorbed on the catalyst surface under reaction conditions. In the self-condensation of cyclohexanone, in situ DRIFTS can be used to monitor the changes in the vibrational bands of the reactants, intermediates, and products on the catalyst surface as a function of time and temperature. For instance, this technique has been used to study the reaction mechanism over a perfluorosulfonic acid resin catalyst, providing evidence for the stability of intermediates during the reaction. nih.gov Analysis of the changes in the infrared spectra, such as the appearance and disappearance of specific carbonyl and hydroxyl peaks, allows for the postulation of reaction pathways. nih.gov

Structural Elucidation by X-ray Crystallography (e.g., for related triketone)youtube.com

Research Findings from Crystallographic Analysis

The study of the (η5-C6H7)Fe(CO)2CF3 complex via single-crystal X-ray diffraction revealed a detailed molecular geometry. mdpi.com Yellow crystals suitable for the analysis were grown by layering an anhydrous dichloromethane (B109758) solution with anhydrous hexanes. mdpi.com

The key findings from the X-ray crystallography data are:

Non-planar Ring Structure : The analysis demonstrated that the six-carbon cyclohexadienyl ring is highly non-planar. One of the carbon atoms, the only saturated sp3-hybridized carbon, is significantly out of the plane formed by the other five sp2-hybridized carbon atoms. mdpi.com This deviation is a critical feature of the cyclohexenyl and cyclohexadienyl ring systems.

Bond Lengths and Angles : The Fe-CF3 bond length was found to be consistent with previously reported iron-trifluoromethyl bonds. mdpi.com The precise measurement of bond lengths and angles within the cyclohexadienyl ligand provides benchmark data for theoretical and computational models of these systems.

Intermolecular Interactions : To further understand the crystal packing and intermolecular forces, Hirshfeld surface analysis was employed. This analysis showed that hydrogen-bond interactions (H---X) account for the vast majority (84.8%) of all contacts within the crystal lattice, indicating a very compact solid-state structure. mdpi.com

The crystallographic data provides unambiguous proof of the molecular structure, which is essential for rationalizing the compound's reactivity and physical properties.

Crystallographic Data Table

The following table summarizes the key crystallographic data collected for the related cyclohexadienyl complex, (η5-C6H7)Fe(CO)2CF3. mdpi.com

ParameterValue
Chemical FormulaC9H7F3FeO2
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)7.336(3)
b (Å)11.458(5)
c (Å)12.590(5)
β (°)96.656(7)
Volume (ų)1051.8(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.739
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)296(2)

This data is for the related compound (η5-C6H7)Fe(CO)2CF3 as a representative example of X-ray crystallographic analysis of a cyclohexadienyl system. mdpi.com

Theoretical and Computational Investigations of O Cyclohexenylcyclohexanone

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like o-Cyclohexenylcyclohexanone. Through various quantum chemical methods, researchers can model reaction pathways, predict the stability of intermediates, and understand the electronic properties that govern its behavior. These theoretical investigations complement experimental findings and offer insights at a molecular level that are often difficult to obtain otherwise.

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on organic molecules. These methods use the principles of quantum mechanics to model electronic structure and predict molecular properties. For a molecule such as this compound, these calculations can elucidate the mechanisms of its formation, typically through the self-condensation of cyclohexanone (B45756), and its subsequent reactions.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to study the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. aps.org This approach is particularly useful for investigating reaction mechanisms, including the formation of enol intermediates and the stability of transition states. mdpi.com

In the context of the formation of this compound from cyclohexanone, DFT calculations can model the crucial enol or enolate intermediates. The stability of these intermediates and the transition states leading to them determines the reaction kinetics and product distribution.

Studies on related systems, such as the enolate of cyclohexanone, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to identify and compare the stability of competing transition states. For instance, in enolate alkylation reactions, two primary transition states are often considered: a lower-energy chair-like transition state and a higher-energy twist-boat transition state. smolecule.com Calculations have quantified the difference in their free energies of activation (ΔG‡), showing the chair-like pathway to be significantly more favorable. smolecule.com This type of analysis is critical for predicting the stereochemical outcome of reactions involving such intermediates. Tautomerism, the migration of a hydrogen atom to form keto-enol isomers, is another area where DFT is applied to determine the relative stability of the resulting structures. nih.gov

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Competing Transition States in Cyclohexanone Enolate Alkylation. smolecule.com
Transition State (TS)DescriptionCalculated ΔG‡ (kcal/mol)
Chair-like TSAxial approach of the electrophile12.3
Twist-boat TSEquatorial approach of the electrophile15.8

DFT is a powerful tool for mapping out entire reaction pathways and calculating the associated activation energies (Ea). thoughtco.com The activation energy is the minimum energy required for a reaction to occur and is a key parameter in the Arrhenius equation, which relates reaction rate to temperature. fsu.edulibretexts.orgopentextbc.ca By locating the transition state structure on the potential energy surface—a saddle point connecting reactants and products—the energy barrier for the reaction can be determined. nih.gov

The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. youtube.com These values can be precisely calculated using DFT methods and are essential for predicting how this compound will interact with other reagents. youtube.com

Table 2: Illustrative Frontier Orbital Energies for a Ketone System.
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on first principles, without the inclusion of experimental data or empirical parameters. magtech.com.cn These methods solve the Schrödinger equation approximately, striving for a high degree of accuracy by making as few assumptions as possible.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. They are generally more computationally demanding than DFT, with the cost scaling rapidly with the size of the molecule. However, they offer a systematic way to improve accuracy by using larger basis sets and more sophisticated treatments of electron correlation. For a molecule like this compound, high-level ab initio calculations could provide benchmark data for geometries, vibrational frequencies, and reaction energies, against which results from more approximate methods like DFT can be compared. magtech.com.cn

Semi-empirical methods are based on the same fundamental framework as ab initio Hartree-Fock theory but make significant approximations to speed up the calculations. wikipedia.orgststephens.net.in These methods neglect or approximate many of the complex integrals that arise in ab initio calculations and instead incorporate parameters derived from experimental data to compensate for these simplifications. wikipedia.orguomustansiriyah.edu.iq

Well-known semi-empirical methods include AM1, PM3, and MNDO. nih.gov Because of their much lower computational cost, they are particularly useful for studying very large molecular systems or for performing preliminary explorations of complex potential energy surfaces before applying more rigorous DFT or ab initio methods. uomustansiriyah.edu.iqnih.govscispace.com For this compound, semi-empirical methods could be used for rapid conformational analysis or for simulating molecular dynamics over longer timescales, providing initial insights into the molecule's dynamic behavior. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for understanding the behavior of molecules over time at an atomic level. However, no specific MD simulation studies have been published for this compound.

Simulation of Solvent Effects on Reaction Pathways

There is no available research detailing MD simulations used to investigate the influence of different solvents on the reaction pathways of this compound. Such studies would typically provide insights into how solvent molecules interact with the reactant, transition states, and products, thereby affecting reaction rates and mechanisms. While general principles of solvent effects on reactions of α,β-unsaturated ketones are understood, specific data for this compound is lacking.

Investigating Conformational Flexibility

The conformational landscape of cyclic and substituted molecules is crucial for their reactivity and properties. Computational studies on the conformational analysis of cyclohexanone and its simpler derivatives exist, but specific investigations into the conformational flexibility of the larger and more complex this compound molecule using methods like MD simulations are not found in the literature. youtube.com

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure.

Correlation of Substituent Electronic Effects with Reaction Rates

While QSPR studies have been conducted on the broader class of α,β-unsaturated carbonyl compounds to correlate structural features with properties like toxicity, no specific QSPR models have been developed for this compound to correlate the electronic effects of substituents with its reaction rates. qsardb.orguobabylon.edu.iq Such a model would require a dataset of reaction rates for a series of substituted this compound derivatives, which is not currently available.

Thermodynamic Calculations and Discrepancy Mitigation Strategies

Thermodynamic data provides fundamental information about the stability and reactivity of a compound. Some thermodynamic properties for this compound have been reported in chemical databases.

PropertyValueUnitSource
Standard liquid enthalpy of combustion (ΔcH°liquid)-7068.8 ± 4.5kJ/molCheméo chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas)-230.2 ± 5.1kJ/molCheméo chemeo.com
Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid)-302.5 ± 4.9kJ/molCheméo chemeo.com

This data is sourced from a chemical database and not from a specific computational study focused on discrepancy mitigation strategies or experimental calibration for this molecule.

Strategies for mitigating discrepancies between calculated and experimental thermodynamic values, such as the use of high-level theoretical methods and experimental calibration, are standard practice in computational chemistry. However, no published studies apply these strategies specifically to this compound.

Computational Analysis of Solvent Effects

The influence of solvents on chemical reactions and molecular properties is a critical area of computational chemistry. nih.govresearchgate.net Computational models can treat solvent effects either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). For this compound, which is a product of the self-condensation of cyclohexanone, understanding solvent effects could be particularly relevant to its synthesis. researchgate.netresearchgate.net However, no specific computational analyses detailing the effect of different solvents on the properties or reactivity of this compound have been published.

Implicit and Explicit Solvent Models

Following a comprehensive review of available research, no specific studies detailing the application of implicit and explicit solvent models to this compound were identified. Computational chemistry frequently employs these models to understand solvent effects on molecular properties and reaction dynamics. colloidssurfaces.orgasme.org

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. asme.org This approach is computationally efficient and provides a good approximation of the bulk solvent effects. colloidssurfaces.org Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). colloidssurfaces.org

Explicit solvent models, in contrast, treat individual solvent molecules explicitly in the calculation. asme.org This method offers a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but at a significantly higher computational cost. researchgate.netresearchgate.net Hybrid models that combine explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent aim to balance accuracy and computational expense. colloidssurfaces.orgdntb.gov.ua

While these methods are standard in computational chemistry, their specific application to analyze the solvation of this compound has not been documented in the surveyed literature.

Differential Stabilization of Reactants, Transition States, and Products

No literature specifically addressing the differential stabilization of reactants, transition states, and products for reactions involving this compound through computational studies was found.

In chemical reactions, the solvent can interact differently with the reactants, the high-energy transition state, and the final products. This differential stabilization can significantly influence the reaction rate and equilibrium. Computational studies are essential for quantifying these interactions and understanding how the solvent environment can favor one pathway over another by stabilizing or destabilizing key species along the reaction coordinate. univ.kiev.ua The absence of such studies for this compound means that the specific influence of solvents on its reactivity from a computational standpoint remains unexplored.

Influence on Gibbs Energy Barriers

There is no available research that specifically calculates the influence of solvents or catalysts on the Gibbs energy barriers of reactions involving this compound using computational methods.

The Gibbs free energy of activation (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Computational chemistry provides powerful tools to calculate these energy barriers, offering insights into reaction mechanisms and kinetics. researchgate.netresearchgate.net Such calculations can predict how different environments (e.g., different solvents) or the presence of a catalyst can lower the energy barrier, thereby accelerating the reaction. researchgate.netresearchgate.net Without specific computational data for this compound, a quantitative understanding of its reaction kinetics and the factors influencing them is not available.

Competitive Adsorption of Solvent Molecules on Catalysts

No computational studies were found that investigate the competitive adsorption of solvent molecules on catalyst surfaces in reactions involving this compound.

In heterogeneous catalysis, solvent molecules can compete with reactant molecules for active sites on the catalyst surface. This competitive adsorption can impact the catalyst's efficiency and selectivity. While experimental work has been done on the dehydrogenation of this compound using various catalysts, researchgate.netuniv.kiev.ua computational investigations into the surface chemistry, including the competitive binding of solvent molecules, have not been reported.

Mechanistic Elucidation through Computational Chemistry (e.g., Photochemical Pathways)

There is a lack of computational studies aimed at elucidating the reaction mechanisms of this compound, including its potential photochemical pathways.

Computational photochemistry is a field that investigates the behavior of molecules in their electronically excited states, which are accessed upon absorption of light. These methods can map out photochemical reaction pathways, identify key intermediates and transition states (such as conical intersections), and predict reaction outcomes. The application of these computational techniques to understand the photochemistry of this compound has not been reported in the scientific literature.

Applications of O Cyclohexenylcyclohexanone As a Synthetic Intermediate

Precursor in the Synthesis of Aromatic Compounds

One of the most significant applications of o-cyclohexenylcyclohexanone is its role as a direct precursor in the synthesis of valuable aromatic compounds, primarily through catalytic dehydrogenation. researchgate.net

The industrial production of o-phenylphenol (OPP), an important chemical used as a biocide, dyeing auxiliary, and heat stability solvent, heavily relies on the catalytic dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone (B73363). mdpi.com This process involves the aromatization of the cyclic structure to form the phenolic compound. researchgate.net The reaction is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. mdpi.comwikipedia.orgnih.govsciencedaily.com

A wide range of catalysts have been developed to optimize the conversion and selectivity of this reaction. Noble metal-based catalysts, such as those containing platinum (Pt) or palladium (Pd) supported on materials like alumina (B75360) (γ-Al2O3) or magnesium oxide (MgO), are commonly used and show high activity. wikipedia.orgnih.gov For instance, a Pt-KOH-γ-Al2O3 catalyst has been shown to achieve approximately 95% selectivity for OPP with 100% conversion of the dimer at 350°C, demonstrating long-term stability for over 800 hours. nih.gov Similarly, Pt catalysts supported on calcined Mg/Al hydrotalcite have demonstrated high conversion (93.8%) and selectivity (87.9%). google.com

In addition to noble metals, more cost-effective non-noble metal catalysts have been investigated. mdpi.com Catalysts derived from Cu/Ni/Mg/Al hydrotalcite-like precursors have shown strong activity for the dehydrogenation of this compound to OPP. mdpi.com The combination of copper and nickel, in particular, has been found to greatly improve both the stability and activity of the catalyst, with selectivities for OPP reaching up to 90%. mdpi.com The reaction is typically performed in a fixed-bed reactor under a protective atmosphere of nitrogen or hydrogen. mdpi.comsciencedaily.com

Catalyst SystemSupportReaction Temperature (°C)Selectivity for OPP (%)Conversion (%)Reference
Pt-KOHγ-Al2O3350~95100 nih.gov
PtCalcined Mg/Al Hydrotalcite (CHT)Not specified87.993.8 google.com
Pt-K-Ceγ-Al2O335597.798 google.com
Cu/Ni/Mg/Al Hydrotalcite-derived-330Up to 90Not specified mdpi.com
Pd or PtNot specified400-450Not specifiedNot specified wikipedia.org
Copper/Magnesia or Palladium Molecular SieveMolecular Sieve290-310Not specifiedNot specified sciencedaily.com
Pt, Pd, Ni, or Cuγ-Al2O3, MgO, Active C, ZSM-5120-23080-9560-90 wikipedia.org

Dibenzofurans are significant heterocyclic compounds found in biologically active molecules and materials science. nih.gov While not the primary product, dibenzofuran (B1670420) can be formed as a minor byproduct during the dehydrogenation of this compound to o-phenylphenol through further reaction of the OPP product. mdpi.com

More targeted syntheses of dibenzofuran motifs utilize cyclohexenone-based precursors. A novel one-pot protocol has been developed for the construction of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. nih.gov This process involves a tandem sequence of Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. nih.gov This highlights the utility of the cyclohexenone scaffold, for which this compound is a direct and accessible precursor, in the synthesis of complex heterocyclic systems.

Role in Complex Organic Molecule Synthesis

The cyclohexanone (B45756) and cyclohexene (B86901) moieties are prevalent scaffolds in a multitude of bioactive compounds and serve as common intermediates in the synthesis of various materials. nih.gov As a readily available dimer of cyclohexanone, this compound represents a key starting material for creating more complex and functionalized cyclic building blocks. google.com

For example, the cyclohexanone framework is fundamental in the synthesis of N-functionalized 2-aminophenols. These compounds are constructed via a dehydrogenation-driven reaction between various cyclohexanones and amines. nih.gov This transformation demonstrates how the basic cyclohexanone structure can be elaborated into more complex, functionalized molecules that are valuable in medicinal chemistry. The accessibility of this compound makes it an attractive starting point for derivatization into such valuable synthetic intermediates.

Cycloaddition Reactions (e.g., Diels-Alder as diene or dienophile for cyclohexene derivatives)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene), and it is a cornerstone of synthetic chemistry for building cyclic molecules. wikipedia.orgnih.govorgsyn.orgscienmag.com The structure of this compound contains both a conjugated diene system within its cyclohexenyl ring and a dienophilic double bond.

Theoretically, the conjugated double bond system of the cyclohexenyl group could act as a diene in a reaction with a suitable dienophile. Conversely, the carbon-carbon double bond of the cyclohexenyl ring, influenced by the adjacent carbonyl group, could function as a dienophile in a reaction with a conjugated diene. While the inherent structure of this compound possesses the functionalities required for it to participate in cycloaddition reactions, specific examples of its use as either a diene or dienophile in Diels-Alder reactions are not extensively documented in the literature. However, the high reactivity of functionalized cyclohexenones in cycloaddition reactions is well-established for creating complex, polycyclic systems. orgsyn.org

Building Block for Cyclohexyl Derivatives

The versatile structure of this compound makes it a valuable building block for a range of cyclohexyl derivatives. The two distinct rings can be selectively functionalized to introduce new chemical groups and build molecular complexity. For instance, the ketone group can be modified, and the double bond in the cyclohexenyl ring can undergo various addition reactions.

The transformation of cyclohexanones into N-functionalized 2-aminophenols illustrates the potential for converting the basic cyclohexanone skeleton into highly substituted derivatives. nih.gov This process involves the formation of new carbon-nitrogen bonds and subsequent aromatization, showcasing a pathway from a simple cyclic ketone to a complex aromatic amine. As this compound is directly synthesized from cyclohexanone, it serves as a practical starting point for accessing a variety of substituted cyclohexyl and cyclohexenyl compounds for applications in medicinal and materials chemistry. google.comwikipedia.org

Potential in Polymer Chemistry and Materials Science (e.g., as crosslinking agent or modifier for epoxy resins)

Beyond its use in small molecule synthesis, this compound has documented applications in polymer chemistry and materials science. It has been identified as a modifying agent for epoxy resins, a plasticizer, and a crosslinking agent for polymers. researchgate.net

Crosslinking agents are crucial for creating robust polymer networks, which enhances properties like chemical and heat resistance. youtube.com The ketone and alkene functionalities within this compound offer potential sites for polymerization or for grafting onto other polymer backbones. In the context of epoxy resins, modifiers are added to improve properties such as flexibility or adhesion. The incorporation of the bulky, bicyclic structure of this compound into a polymer matrix could impart unique physical properties. While the self-polymerization of cyclohexanone itself can lead to ketonic resins, the distinct structure of its dimer, this compound, provides a bifunctional monomer for more controlled polymer architectures.

Intermediate in the Formation of Spiro and Furan (B31954) Derivatives

The unique structure of 2-(1-cyclohexenyl)cyclohexanone, featuring both a ketone and a conjugated double bond, presents it as a promising precursor for the synthesis of intricate molecular architectures such as spirocycles and furan derivatives. Spiro compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active molecules. The reactivity of the α,β-unsaturated ketone moiety in this compound allows for conjugate additions (Michael additions), which can be a key step in the formation of spirocyclic frameworks. For instance, the addition of a nucleophile to the double bond, followed by an intramolecular cyclization onto the ketone, could theoretically lead to the formation of spiro[5.5]undecane derivatives. While specific examples starting directly from this compound are not extensively documented in dedicated studies, this pathway is a fundamental strategy in organic synthesis for constructing spirocycles.

Similarly, the synthesis of furan rings, five-membered aromatic heterocycles, can be envisioned from this compound. The Paal-Knorr furan synthesis, a classic method, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one through various transformations. Another potential route involves the reaction of the α,β-unsaturated ketone with specific reagents to construct the furan ring. For example, a novel method involving the radical cyclization of α,β-unsaturated ketones with cyclic ketones has been developed to synthesize furan-ring fused chalcones, demonstrating a modern approach to furan synthesis from similar substrates. benthamdirect.com Although direct applications are yet to be widely reported, the inherent reactivity of this compound makes it a molecule of interest for synthetic chemists exploring new routes to these important classes of compounds.

Relevance in the Conversion of Biomass-Derived Feedstocks (e.g., Bio-oils refinery intermediates)

The transition towards a sustainable chemical industry has intensified research into the catalytic upgrading of biomass-derived feedstocks. Lignocellulosic biomass, a plentiful and renewable resource, can be converted into bio-oils through processes like pyrolysis. These bio-oils are complex mixtures, rich in oxygenated compounds, including phenols. researchgate.net Through catalytic hydrogenation, these lignin-derived phenols can be efficiently converted to cyclohexanone, a key platform molecule. researchgate.net

The self-condensation of cyclohexanone is a crucial step in increasing the carbon chain length and producing molecules in the jet and diesel fuel range. rsc.org This reaction, typically performed over solid acid or base catalysts, leads to the formation of a C12 dimer, which primarily consists of 2-(1-cyclohexenyl)cyclohexanone and its exocyclic isomer, 2-cyclohexylidenecyclohexanone (B92620). rsc.orggoogle.com These C12 compounds are pivotal intermediates in the bio-refinery process.

The efficiency of the initial condensation step is highly dependent on the catalyst used. Researchers have explored various catalytic systems to optimize the conversion of cyclohexanone and the selectivity towards the desired C12 dimer.

Table 1: Catalytic Performance in Cyclohexanone Self-Condensation This table presents a selection of research findings on the catalytic self-condensation of cyclohexanone to form C12 intermediates like this compound.

Catalyst Temperature (°C) Reaction Time (h) Cyclohexanone Conversion (%) C12 Product Selectivity (%) Reference
NbOPO₄ 160 3 68.4 High (unspecified) researchgate.net
10 wt% NiO/NbOPO₄ 160 3 66.8 Superior selectivity to bi-cycloalkanones researchgate.net
γ-Alumina 160 4 ~20 ~95 acs.org

The development of robust and selective catalysts for both the condensation of cyclohexanone and the subsequent hydrodeoxygenation of the resulting this compound intermediate is a key area of research for the realization of economically viable biorefineries.

Catalysis and Reaction Engineering in O Cyclohexenylcyclohexanone Chemistry

Design and Development of Novel Catalytic Systems

The quest for more efficient and sustainable methods for synthesizing o-Cyclohexenylcyclohexanone has spurred research into a variety of catalytic systems. These can be broadly categorized into heterogeneous and homogeneous catalysis, with a growing interest in the synergistic effects of mixed catalysts.

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.

Solid Acids: Solid acid catalysts, such as ion-exchange resins, have demonstrated effectiveness in the self-condensation of cyclohexanone (B45756) to form this compound. For instance, benzenesulfonic acid supported on silica (B1680970) gel has been identified as a catalyst with good activity and selectivity. researchgate.net Under optimal conditions of 135°C and a catalyst amount of 2-3% by weight, a one-pass conversion of 62% and a yield of 57% can be achieved within an hour. researchgate.net The removal of water generated during the reaction is crucial for enhancing the reaction rate and conversion of cyclohexanone. researchgate.net Another example is the use of Amberlyst 15, which has been studied for the self-condensation of cyclohexanone. researchgate.net

Supported Metals: Supported metal catalysts are also employed in reactions involving cyclohexanone. While often used for hydrogenation or dehydrogenation, their role in the synthesis of this compound is part of a broader catalytic landscape. For instance, various transition metal-based systems, including supported metal complexes, have been investigated for the oxidation of cyclohexane (B81311), a precursor to cyclohexanone. nih.gov The choice of metal and support can significantly influence the catalytic performance.

Hydrotalcite-Like Compounds: Hydrotalcite-like compounds (HTlcs), also known as layered double hydroxides, are versatile materials that can act as solid base catalysts or catalyst precursors. mdpi.comresearchgate.net Their catalytic activity is influenced by their low crystallinity. mdpi.comresearchgate.net Synthetic Mg-Al hydrotalcites are commonly used in various organic syntheses, including aldol (B89426) and Knoevenagel condensations. researchgate.net In the context of this compound chemistry, copper-containing catalysts prepared from Cu/Ni/Mg/Al hydrotalcite-like precursors have been studied for the conversion of 2-(1-cyclohexenyl) cyclohexanone. researchgate.net These materials exhibit a well-crystallized layered structure. researchgate.net

Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity. Soluble heteropoly acids (HPAs) are a notable class of homogeneous catalysts. udel.edu These are metal-oxygen clusters with strong Brønsted acidity, making them effective for various acid-catalyzed reactions. mdpi.com Their catalytic properties can be tuned by altering their composition. rsc.org While their homogeneous nature can present separation challenges, their high catalytic efficiency makes them a subject of ongoing research.

The combination of different catalytic materials can lead to synergistic effects, resulting in enhanced performance compared to the individual components. In the synthesis involving this compound, the use of mixed catalysts has shown promise. For example, in catalysts derived from Cu/Ni/Mg/Al hydrotalcite-like precursors, the combination of copper and nickel significantly improves both the stability and activity of the catalyst. researchgate.net Catalysts containing nickel demonstrated higher catalytic activity, with optimal stability observed at a specific Ni²⁺:(Ni²⁺ + Cu²⁺) atomic ratio of 0.4. researchgate.net This synergy is attributed to the interplay between the different metal centers, which can facilitate different steps of the reaction mechanism.

Reaction Kinetics and Rate Studies

Understanding the kinetics of this compound formation is essential for optimizing reaction conditions and reactor design. This involves determining key parameters like activation energy and assessing the influence of various factors on the reaction rate.

The apparent activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of a reaction rate. For the self-condensation of cyclohexanone, which leads to the formation of dimers like this compound, kinetic studies have been conducted to determine this value. In one study of alkali-catalyzed self-condensation, the estimated activation energy for the formation of the dimer was 132.6 kJ/mol. researchgate.net Another study focusing on heterogeneously catalyzed self-condensation using Amberlyst 15 found the activation energy for dimer formation to be 68.46 kJ/mol, while the activation energy for the subsequent formation of trimers was significantly higher at 220.52 kJ/mol. researchgate.net This difference in activation energies explains the decrease in dimer selectivity at higher temperatures, as the formation of trimers becomes more favorable. researchgate.net

Catalyst SystemProductApparent Activation Energy (kJ/mol)Reference
Alkali-catalyzedDimer132.6 researchgate.net
Amberlyst 15Dimer68.46 researchgate.net
Trimer220.52

The rate of this compound synthesis is profoundly affected by the choice of catalyst and the prevailing reaction conditions, such as temperature, catalyst concentration, and reaction time.

Influence of Catalyst: The nature of the catalyst plays a pivotal role in determining the reaction rate. ajpojournals.org An effective catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy. chemguide.co.ukyoutube.com For instance, the self-condensation of cyclohexanone can be catalyzed by both acidic and basic catalysts. researchgate.net The concentration of the catalyst is also a key factor; an increase in catalyst concentration generally leads to a higher reaction rate by providing more active sites. researchgate.netajpojournals.org However, there is often an optimal catalyst concentration beyond which the rate enhancement may plateau or even decrease. ajpojournals.org

Influence of Reaction Conditions:

Temperature: Increasing the reaction temperature typically accelerates the reaction rate. researchgate.netlibretexts.org This is because a higher temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. opentextbc.caadichemistry.com Studies on cyclohexanone self-condensation have shown that the rate of reaction increases with an increase in temperature in the range of 90 to 110 °C. researchgate.net

Reaction Time: The conversion of reactants to products increases with reaction time. In the self-polymerization of cyclohexanone, the degree of polymerization was found to increase with longer reaction times, ranging from 12 to 22 hours. researchgate.net

Reactant Concentration: A higher concentration of reactants leads to more frequent collisions, thereby increasing the reaction rate. libretexts.org

Water Content: In the self-condensation of cyclohexanone, the presence of water can have a negative impact on the reaction rate. researchgate.net This is due to the adsorption of water onto the catalyst surface and the promotion of the reverse reaction. researchgate.net Therefore, removing water as it is formed can significantly improve the reaction rate and yield. researchgate.net

ParameterEffect on Reaction RateReference
Catalyst ConcentrationIncreased concentration generally increases the rate up to an optimum. researchgate.netajpojournals.org
TemperatureHigher temperature increases the rate. researchgate.netlibretexts.org
Reaction TimeLonger time leads to higher conversion. researchgate.net
Water RemovalImproves reaction rate and conversion. researchgate.netresearchgate.net

Catalyst Deactivation and Regeneration

In the synthesis and transformation of this compound, the efficiency and longevity of catalysts are paramount. Catalyst deactivation, the gradual loss of catalytic activity and/or selectivity, is a significant challenge in industrial processes. Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial for economic viability and process sustainability.

Pore Blockage Mechanisms

One of the primary physical mechanisms of catalyst deactivation is pore blockage. This phenomenon physically prevents reactant molecules from reaching the active sites located within the catalyst's porous structure. The primary causes of pore blockage are fouling and coking.

Fouling: This involves the mechanical deposition of substances from the fluid phase onto the catalyst's surface and within its pores. wikipedia.orgmdpi.com In the context of this compound chemistry, this can include heavy, high-molecular-weight byproducts or polymers formed during the reaction. These deposits physically obstruct the pore mouths and channels, leading to a rapid decline in catalyst effectiveness. mdpi.com The impact of pore blocking can be significant, potentially contributing to up to 50% of the hysteresis loop area in multiphase reactions, highlighting its critical role. researchgate.net

Coking: Coking is the deposition of heavy, carbon-rich solids, known as coke, onto the catalyst's surface. wikipedia.org This process is common in hydrocarbon reactions, particularly at elevated temperatures. youtube.com The deposited coke can cover the active catalytic sites and block the pores, rendering the catalyst inactive. youtube.com In some cases, coke that forms inside zeolite catalysts can migrate to the exterior of the crystallites, blocking the entrances to the pores. mdpi.com

The extent of deactivation due to pore blockage is influenced by the catalyst's physical properties. A poorly connected pore network and a wide pore-size distribution can significantly enhance the negative effects of pore blocking. researchgate.net

Monitoring Deactivation (e.g., FTIR analysis of sulfonate groups)

To maintain process efficiency, real-time monitoring of catalyst health is essential. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for observing the state of a catalyst during a reaction. acs.orgwiley.com FTIR allows for the non-destructive monitoring of molecular structures, providing insights into active catalytic species and deactivation phenomena. acs.orgmt.com

For reactions involving this compound that utilize solid acid catalysts, such as silica-supported benzenesulfonic acid, FTIR analysis is particularly useful. researchgate.net The active sites in these catalysts are the sulfonate groups (-SO₃H). The vibrational frequencies of the S=O and S-O bonds in these groups can be monitored by FTIR. A decrease in the intensity of the characteristic absorption bands for these groups would indicate a loss or degradation of the active sites. This could be due to chemical attack, leaching, or masking by coke deposits, thereby providing a direct measure of catalyst deactivation.

Monitoring TechniqueApplication in Catalyst DeactivationKey Information Provided
FTIR Spectroscopy In-situ analysis of catalyst surface during reaction. acs.orgReal-time tracking of changes in functional groups (e.g., sulfonate groups), identification of adsorbed species, and detection of coke formation. acs.orgmt.com
BET Surface Area Analysis Measures the total surface area and pore volume of the catalyst.A reduction in surface area can indicate sintering or pore blockage by fouling or coking. catalysts.com
Temperature-Programmed Desorption (TPD) Determines the strength of adsorption of molecules on the catalyst surface.Provides insights into potential poisoning or fouling mechanisms by analyzing desorption profiles. catalysts.com
Elemental Analysis (e.g., XRF, PIXE) Identifies and quantifies the elemental composition of the catalyst.Can detect the presence of foreign materials or poisons that have deposited on the catalyst surface. catalysts.com

Strategies for Improving Catalyst Stability and Reusability

Enhancing the stability and reusability of catalysts is a key goal in chemical engineering. Several strategies can be employed to mitigate deactivation and extend the operational life of catalysts used in this compound chemistry.

Bimetallic Catalyst Formulation: The addition of a second metal can significantly improve a catalyst's stability and performance. For instance, in the dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone to o-phenylphenol, introducing Nickel (Ni) to a Copper (Cu)-based hydrotalcite catalyst was found to greatly improve both stability and activity. mdpi.com Similarly, bimetallic Rhodium-Nickel (Rh-Ni) catalysts have demonstrated high stability and recyclability in the reductive amination of cyclohexanone, maintaining performance over multiple cycles without significant deactivation. mdpi.com The interaction between the two metals can create a more robust and electronically favorable environment that resists deactivation. mdpi.com

Catalyst Regeneration: When deactivation by coking or fouling occurs, the catalyst's activity can often be restored through regeneration. A common method is calcination, which involves heating the catalyst in an air or oxygen flow to burn off the accumulated coke and other organic deposits. researchgate.net For example, a deactivated Mg/Sn composite oxide catalyst used in the oxidation of cyclohexanone was successfully regenerated by a burning treatment, recovering over 90% of its initial activity. researchgate.net

Optimized Support Materials: The choice of catalyst support can influence its stability. Supports with high thermal stability and well-defined pore structures can help prevent sintering (the agglomeration of active metal particles) and minimize pore blockage. youtube.com

Process Condition Optimization: Adjusting reaction conditions such as temperature, pressure, and reactant concentrations can help minimize the rate of deactivation. For example, the presence of hydrogen in certain reactions can help maintain the catalyst in its reduced, active state and inhibit the formation of carbonaceous deposits. mdpi.com

Process Intensification and Green Chemistry Aspects

The principles of green chemistry and process intensification aim to develop more sustainable and efficient chemical manufacturing processes. This involves designing environmentally benign catalysts and optimizing reactions to maximize selectivity and minimize waste.

Environmentally Friendly Catalysts

The development of "green" catalysts is a cornerstone of sustainable chemistry. These catalysts are often designed to replace hazardous or expensive materials and to operate under milder, more energy-efficient conditions. transpublika.com

In reactions involving cyclohexanone derivatives, a key strategy is the replacement of costly and scarce noble metals (like Platinum and Palladium) with catalysts based on more abundant and less toxic base metals. mdpi.comdiva-portal.org An example is the use of copper- and nickel-based catalysts for the dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone. mdpi.com These non-noble metal systems can offer high activity and stability, providing a more cost-effective and sustainable alternative. mdpi.com

Other green approaches include the use of solid acid catalysts, which can replace corrosive liquid acids like sulfuric acid, and biocatalysts, which operate under mild conditions in aqueous media. frontiersin.org The goal is to utilize materials that are either derived from renewable sources or are designed for high efficiency and recyclability, thus contributing to a circular economy. transpublika.com

Selective Synthesis to Minimize Byproducts

A primary goal of green chemistry is to design reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the desired product. This requires catalysts with high selectivity.

Catalyst design plays a critical role in controlling reaction pathways to favor the formation of the desired product over unwanted byproducts. For example, in the conversion of 2-(1-cyclohexenyl) cyclohexanone to o-phenylphenol, catalysts derived from Cu/Ni/Mg/Al hydrotalcite precursors demonstrated high selectivity, reaching up to 90%. mdpi.com Similarly, bimetallic 2 wt.% NiRh/SiO₂ catalysts showed 96.6% selectivity for the desired product, cyclohexylamine, in the reductive amination of cyclohexanone. mdpi.com

By fine-tuning the catalyst's composition, structure, and active sites, it is possible to steer the reaction towards a specific outcome, thereby reducing the formation of waste and simplifying downstream purification processes. This not only improves the environmental profile of the process but also enhances its economic efficiency.

Catalyst SystemReactionSelectivityEnvironmental Benefit
Cu/Ni/Mg/Al Hydrotalcite-derived Dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone to o-phenylphenol mdpi.comUp to 90% mdpi.comReplaces expensive noble metal catalysts with abundant base metals. mdpi.com
2 wt.% NiRh/SiO₂ Reductive amination of cyclohexanone mdpi.com96.6% mdpi.comHigh efficiency and recyclability, reducing catalyst waste. mdpi.com
h-WO₃ Nanorods Selective oxidation of cyclohexanol (B46403) to cyclohexanone researchgate.netHighUtilizes a non-precious metal catalyst and an environmentally friendly oxidant (H₂O₂). researchgate.net
Benzenesulfonic acid on silica gel Condensation of cyclohexanone to 2-(1-cyclohexenyl) cyclohexanone researchgate.netYield of 57% researchgate.netSolid acid catalyst replaces corrosive and difficult-to-recycle liquid acids.

Mechanochemistry and Solvent-Free Conditions (for related reactions)

The pursuit of sustainable and environmentally benign chemical processes has propelled the exploration of alternative reaction conditions, such as mechanochemistry and solvent-free syntheses. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, minimize waste, and in some cases, enhance reaction rates and selectivities. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles can be effectively applied to the broader class of α,β-unsaturated ketones and related cyclohexanone derivatives, offering insights into potential green synthetic routes.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. jopir.in This technique, often performed by grinding solid reactants together in a ball mill or with a mortar and pestle, can lead to the formation of products without the need for a solvent. jopir.in Such solvent-free conditions are not only environmentally advantageous but can also lead to the formation of products that might be difficult to obtain through traditional solution-phase chemistry. The energy input through mechanical action can lower activation barriers and increase the contact area between reactants, thereby accelerating reaction rates.

Solvent-free reactions can also be achieved through other methods, such as heating neat reactants or utilizing microwave irradiation. tandfonline.com These techniques often lead to shorter reaction times and improved energy efficiency compared to conventional heating in a solvent.

Application in the Synthesis of α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones, the class of compounds to which this compound belongs, has been successfully demonstrated under solvent-free conditions. The aldol condensation, a fundamental carbon-carbon bond-forming reaction, is a common method for preparing these compounds. quora.com The self-condensation of cyclohexanone, which yields the dimer 2-(1-cyclohexenyl)cyclohexanone (B73363) that can then be converted to this compound, is a classic example of this reaction type. youtube.comresearchgate.netpearson.com

Research into related reactions has shown the viability of solvent-free aldol condensations. For instance, the Claisen-Schmidt condensation, a similar reaction between a ketone and an aldehyde, can be effectively carried out by grinding the reactants at room temperature without any solvent. jopir.in This highlights the potential for developing a mechanochemical route for the self-condensation of cyclohexanone.

Microwave-assisted solvent-free synthesis provides another promising avenue. The reaction of acetals with aryl ketones to produce α,β-unsaturated ketones has been achieved in good to excellent yields using Lewis acids as catalysts under microwave irradiation without a solvent. tandfonline.com This method demonstrates a significant rate enhancement compared to conventional heating. tandfonline.com

The following interactive table summarizes results for the solvent-free synthesis of various α,β-unsaturated ketones, showcasing the range of applicable catalysts and conditions.

Reactant 1Reactant 2CatalystConditionsYield (%)Reference
AcetophenoneBenzaldehyde dimethyl acetalAlCl₃Microwave84 tandfonline.com
AcetophenoneCinnamaldehyde dimethyl acetalAlCl₃Microwave82 tandfonline.com
PhenylacetyleneBenzaldehydeHβ zeolite120 °C92 rsc.org
Phenylacetylene4-ChlorobenzaldehydeHβ zeolite120 °C95 rsc.org
Cyclopentanone-Natural Attapulgite150 °C83.35 (dimer + trimer) mdpi.com

This table is populated with data from related reactions to illustrate the potential of solvent-free methods for the synthesis of α,β-unsaturated ketones.

Catalysis in Solvent-Free Conditions

The choice of catalyst is crucial for the success of solvent-free reactions. In the context of aldol-type condensations for the synthesis of compounds like this compound, both acidic and basic catalysts are employed. The use of solid catalysts is particularly advantageous in solvent-free systems as it simplifies product purification.

For example, Hβ zeolite has proven to be an effective and reusable catalyst for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org Natural clays, such as attapulgite, have also been utilized as catalysts for the solvent-free aldol condensation of cyclopentanone, demonstrating the potential of readily available and inexpensive materials in green chemistry. mdpi.com

The following table provides examples of catalysts used in solvent-free syntheses of α,β-unsaturated ketones and related compounds.

CatalystReaction TypeReactantsConditionsKey FindingsReference
Lewis Acids (e.g., AlCl₃, TiCl₄)Aldol-type CondensationAcetals and Aryl KetonesMicrowave, Solvent-FreeHigh yields, rapid reaction times. Catalyst activity: AlCl₃ > TiCl₄ > BF₃·OEt₂ > SbCl₃. tandfonline.com
Hβ ZeoliteTandem Hydration/CondensationAlkynes and Aldehydes120 °C, Solvent-FreeGood to excellent yields, reusable catalyst. rsc.org
Natural AttapulgiteAldol CondensationCyclopentanone150 °C, Solvent-FreeHigh conversion and selectivity for dimer and trimer products. mdpi.com
RuCl₃·nH₂OAldol CondensationAllobetulone and AldehydesSolvent-FreeGood yields and high chemoselectivity in short reaction times. researchgate.net

This table showcases various catalytic systems employed in solvent-free reactions relevant to the synthesis of this compound.

Challenges and Future Directions in O Cyclohexenylcyclohexanone Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the production of o-Cyclohexenylcyclohexanone lies in the development of synthetic routes that are not only efficient in terms of yield and selectivity but also adhere to the principles of green and sustainable chemistry. The traditional self-condensation of cyclohexanone (B45756) often relies on catalysts like sulfuric acid, which can lead to equipment corrosion and environmental concerns. acs.orgzenodo.org

Future research is focused on overcoming these limitations through several strategies:

Heterogeneous Catalysis: A significant shift is underway from homogeneous catalysts to solid, heterogeneous catalysts. These are easier to separate from the reaction mixture, reducing waste and allowing for catalyst recycling, which is more environmentally friendly. acs.orgzenodo.org

Green Solvents and Solvent-Free Conditions: Many recent studies are exploring solvent-free (neat) reaction conditions. pearson.comresearchgate.net This approach minimizes the use of volatile organic compounds, reducing both environmental impact and operational costs.

Renewable Feedstocks: Cyclohexanone itself can be derived from biomass sources, such as through the hydrogenation of lignin-derived phenols. researchgate.netutwente.nl Integrating these bio-based feedstocks into the synthesis of this compound is a key aspect of creating a fully sustainable production pipeline.

Energy Efficiency: Research aims to develop catalytic systems that operate under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. zenodo.orgwikimedia.org

Elucidation of Complex Reaction Networks and Intermediates

The self-condensation of cyclohexanone is a reversible aldol (B89426) condensation that involves a network of reactions, leading to the desired dimer as well as undesired byproducts. zenodo.orgresearchgate.net A significant challenge is achieving high selectivity for this compound while minimizing the formation of trimers and higher-order condensation products. researchgate.net

The generally accepted reaction pathway involves several key steps:

Enolate Formation: Under basic or acidic conditions, a cyclohexanone molecule is deprotonated to form a nucleophilic enolate ion.

Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule.

Intermediate Formation: This addition forms a β-hydroxyketone intermediate, specifically 1′-hydroxy-[1,1′-bicyclohexyl]-2-one.

Dehydration: The intermediate readily dehydrates to yield an isomeric mixture of the more stable α,β-unsaturated ketone, 2-(1-cyclohexenyl)cyclohexanone (B73363) (the major product), and its isomer, 2-cyclohexylidenecyclohexanone (B92620).

Further reactions can occur where the initial dimer reacts with additional cyclohexanone molecules, leading to the formation of trimers and tetramers. acs.org Elucidating the kinetics and thermodynamics of these competing pathways is essential for designing reaction conditions that favor the formation of the dimer. Techniques like in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) have been employed to study the reaction mechanism and identify intermediates on the catalyst surface. zenodo.orgwikimedia.orgnih.gov

Advanced Catalyst Design for Enhanced Activity, Selectivity, and Stability

The design of advanced catalysts is central to addressing the challenges of efficiency and selectivity in this compound synthesis. The focus is on creating materials that offer high activity, near-perfect selectivity for the dimer, and long-term stability for reuse.

Key areas of catalyst development include:

Solid Acid Catalysts: These are a major focus of research. Examples include:

Ion Exchange Resins: Resins like Amberlyst-15 have been studied for this reaction, though selectivity can be a challenge, with trimer formation observed at higher temperatures. researchgate.net

Perfluorosulfonic Acid (PFSA) Resins: Materials such as HRF5015 have shown exceptional performance, achieving nearly 100% selectivity for the dimer at relatively low temperatures. acs.orgzenodo.orgwikimedia.org This high selectivity is attributed to its unique nanoporous structure, which sterically hinders the formation of larger trimers. zenodo.org

Sulfonic Acid-Modified Silicas: These materials can be tailored with different pore structures to achieve high selectivity (>95%) for the desired monocondensed product. pearson.com

Metal-Organic Frameworks (MOFs): MOFs encapsulating active species like phosphotungstic acid can act as shape-selective catalysts. The confined space within the MOF cages allows the formation of the dimer but restricts the formation of bulkier trimers and polymers, leading to selectivities greater than 95%. nih.gov

Mixed Metal Oxides: Catalysts such as Mg/Al mixed oxides have demonstrated high activity and stability, particularly in related aldol condensations. acs.org

The table below compares the performance of various catalysts in the self-condensation of cyclohexanone.

Exploration of Novel Chemical Transformations and Derivatization Strategies

This compound is a versatile platform molecule, and a key future direction is the exploration of its conversion into a wider range of valuable chemicals. Its two distinct functional groups—the ketone and the carbon-carbon double bond—offer multiple avenues for derivatization.

Current and potential transformations include:

Dehydrogenation to o-Phenylphenol (OPP): This is the most established and industrially significant transformation. masterorganicchemistry.com this compound is dehydrogenated over catalysts, typically containing platinum or palladium, to produce OPP, a valuable fungicide and disinfectant. researchgate.netacs.org Research continues to focus on developing more cost-effective and stable non-noble metal catalysts for this process. researchgate.net

Hydrogenation and Hydrodeoxygenation for Biofuels: The dimer is a key precursor for producing high-density, sustainable aviation fuels. researchgate.netutwente.nl This transformation involves hydrogenation of the double bond and/or hydrodeoxygenation (HDO) of the ketone group to produce C12 cyclic alkanes, which are in the desired range for jet fuel. researchgate.net

Functionalization Reactions: The double bond and ketone group can be targeted for various other chemical modifications. For example, it can react with morpholine (B109124) to form 4-bicyclohexyl-1,1'-dien-2-yl-morpholine. researchgate.net Further exploration could lead to the synthesis of novel polymers, plasticizers, and pharmaceutical intermediates. youtube.com

Refinement of Computational Models for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for accelerating research and development. Refining predictive models for the synthesis and reactivity of this compound is a critical future direction.

Key areas for refinement include:

Kinetic Modeling: Detailed kinetic models have been developed to describe the self-condensation of cyclohexanone. researchgate.netacs.org These models, often based on Langmuir-Hinshelwood mechanisms, incorporate parameters like temperature, catalyst concentration, and the inhibitory effects of products like water. acs.org Future work will involve refining these models to more accurately predict conversion and selectivity across a wider range of catalysts and conditions.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms at the molecular level. These calculations can elucidate transition state structures, reaction energy barriers, and the role of the catalyst, providing insights that are difficult to obtain experimentally.

Structure-Based Selectivity Prediction: Computational models have been used to explain the high selectivity of certain catalysts. For instance, by optimizing the molecular conformations of the dimer and trimer, it was shown that the trimer (longest axis ~1.16 nm) is too large to form within the nanochannels (~1 nm) of the highly selective HRF5015 catalyst, whereas the dimer (~0.84 nm) can form and diffuse out. wikimedia.org Further development of such models will aid in the rational design of shape-selective catalysts.

Machine Learning and Data Science: As more experimental data becomes available, machine learning algorithms can be trained to predict reaction outcomes and identify promising new catalysts or reaction conditions, accelerating the discovery process. researchgate.net

Strategies for Mitigating Data Contradictions in Thermodynamic and Kinetic Studies

A significant challenge in catalysis research is the frequent appearance of contradictory data in the literature. For the self-condensation of cyclohexanone, different studies have reported varying values for key kinetic parameters, such as the activation energy for dimer formation.

These discrepancies can arise from numerous factors, including subtle differences in catalyst preparation, reactor configuration, analytical methods, and the presence of impurities or water. researchgate.netacs.org Mitigating these contradictions is essential for building reliable kinetic models and advancing the field.

Strategies to address this challenge include:

Standardized Reporting and Experimental Protocols: The catalysis community is moving towards establishing best practices for ensuring rigor and reproducibility. zenodo.org This includes detailed reporting of catalyst synthesis, characterization data, reaction conditions, and analytical procedures to allow for accurate replication of results.

Benchmarking Studies: Performing comparative studies of different catalysts under identical, well-defined conditions can help to resolve discrepancies and provide a clearer picture of their relative performance.

Collaborative Data Sharing: Creating open-access databases where researchers can share both positive and negative results would provide a more complete and unbiased dataset for training predictive models and for identifying sources of experimental variability. researchgate.net Addressing the publication bias against "negative results" is crucial, as these data points are valuable for understanding the boundaries of a reaction's success. researchgate.net

Advanced Characterization: Utilizing in situ and operando characterization techniques can provide real-time information about the state of the catalyst and the reaction environment, helping to correlate catalytic performance with specific material properties and reaction conditions, thereby reducing ambiguity in data interpretation.

Q & A

Basic: What are the standard laboratory synthesis methods for o-Cyclohexenylcyclohexanone, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via acid-catalyzed dehydration of cyclohexanol derivatives. A common approach involves using concentrated sulfuric acid or phosphoric acid as a catalyst under reflux conditions (60–80°C). Key steps include:

  • Reagent Selection : Cyclohexanol precursors are dehydrated to form cyclohexene intermediates, followed by ketonization .
  • Purification : Distillation or column chromatography is recommended to isolate the product, with yields typically ranging from 50–70% depending on reaction time and temperature .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst concentration to minimize side reactions like polymerization .

Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Methodological Answer:

  • NMR : The ketone carbonyl group in this compound appears at ~208–212 ppm in 13C^{13}\text{C} NMR. The cyclohexenyl substituent shows distinct 1H^1\text{H} NMR signals for vinylic protons at δ 5.4–5.6 ppm (multiplet) .
  • IR : A strong C=O stretch at ~1715 cm1^{-1} and C=C absorption at ~1650 cm1^{-1} confirm the functional groups .
  • Mass Spectrometry : The molecular ion peak (M+^+) at m/z 164 (C12_{12}H16_{16}O) and fragment ions at m/z 105 (cyclohexenyl loss) are diagnostic .

Advanced: How do conformational dynamics of the cyclohexenyl ring influence the reactivity of this compound?

Methodological Answer:
The chair and boat conformations of the cyclohexenyl ring affect steric strain and electronic interactions.

  • Axial vs. Equatorial Substituents : Bulky substituents in axial positions increase torsional strain, reducing stability. Computational studies (e.g., DFT) predict energy differences of ~2–3 kcal/mol between conformers .
  • Reactivity Implications : Conformational flexibility may enhance susceptibility to nucleophilic attack at the carbonyl group, as demonstrated in ketone reduction experiments .

Advanced: What mechanistic pathways explain the acid-catalyzed ring-opening reactions of this compound?

Methodological Answer:
Under acidic conditions, the compound undergoes ring-opening via:

Protonation : The carbonyl oxygen is protonated, increasing electrophilicity.

Nucleophilic Attack : Water or alcohols attack the α-carbon, forming a tetrahedral intermediate.

Ring Cleavage : The cyclohexenyl ring undergoes retro-aldol fragmentation, yielding linear ketones or esters.
Kinetic studies suggest a rate-determining step involving proton transfer, with activation energies of ~15–20 kcal/mol .

Data Contradiction: How should researchers resolve discrepancies in reported thermochemical data (e.g., ΔfH°liquid) for this compound?

Methodological Answer:
NIST reports ΔfH°liquid = −245.3 kJ/mol for this compound, but inconsistencies arise due to:

  • Purity of Samples : Impurities >2% can skew calorimetry results. Use gas chromatography (GC) to verify purity before measurements .
  • Experimental Methods : Compare bomb calorimetry (solid/liquid phase) vs. computational (Gaussian) values. Discrepancies >5% warrant re-evaluation of sample preparation .

Safety and Handling: What protocols mitigate risks when working with this compound in catalytic reactions?

Methodological Answer:

  • Ventilation : Use fume hoods to limit exposure to vapors (OSHA PEL: 50 ppm) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles; avoid latex due to permeability .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Computational Modeling: Which quantum mechanical methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (predicted ~5.2 eV) and electrostatic potential maps .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate dielectric environments, improving accuracy of dipole moment predictions (~2.8 D) .

Solvent Effects: How do polar aprotic solvents influence the kinetics of this compound in SN2 reactions?

Methodological Answer:
In solvents like DMSO or DMF:

  • Reaction Rate : Increased polarity stabilizes transition states, reducing activation energy by ~30% compared to nonpolar solvents.
  • Side Reactions : Competitive E2 elimination is suppressed due to poor solvation of bases. Monitor via 1H^{1}\text{H} NMR to quantify product ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.